Antifungal agent 122
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H24F4N4O |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-[[4-[2-(2,4-difluorophenyl)ethynyl]phenyl]methyl-methylamino]-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C28H24F4N4O/c1-19(28(37,16-36-18-33-17-34-36)25-12-11-24(30)14-27(25)32)35(2)15-21-5-3-20(4-6-21)7-8-22-9-10-23(29)13-26(22)31/h3-6,9-14,17-19,37H,15-16H2,1-2H3/t19-,28-/m1/s1 |
InChI Key |
PAWURIHEINFAKS-WHLCRQNOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Antifungal Agent 122 (Compound 20l)
Disclaimer: This technical guide has been compiled based on publicly available information, primarily from the abstract of the pivotal study by Sun Y, et al. in the European Journal of Medicinal Chemistry (2024).[1] The full text of this publication was not accessible at the time of writing. Consequently, the detailed synthesis pathway and specific experimental protocols described herein are representative methodologies for this class of compounds and may differ in specifics from the definitive procedures used for Antifungal Agent 122.
Introduction
In the face of rising invasive fungal infections and the growing threat of antifungal resistance, the development of novel, potent, and stable antifungal agents is a critical area of research. This compound (also referred to as compound 20l) has emerged as a promising candidate from a series of newly synthesized triazole derivatives.[1] Developed as a structural analog of the potent but unstable antifungal drug Iodiconazole, this compound exhibits a significantly improved stability profile while demonstrating broad-spectrum activity against pathogenic fungi, including drug-resistant strains.[1] This agent also shows efficacy in preventing fungal phase transition and the formation of resilient fungal biofilms.[1] Its mechanism of action is attributed to the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1]
This guide provides a comprehensive overview of the discovery, a representative synthesis pathway, and detailed experimental protocols relevant to the evaluation of this compound for researchers, scientists, and drug development professionals.
Discovery and Pharmacological Profile
This compound was identified through a research program focused on modifying the structure of Iodiconazole to enhance its metabolic stability while retaining or improving its antifungal potency.[1] The key structural modification involved the introduction of an ethynyl (B1212043) group, which led to the synthesis of a series of novel triazole compounds.[1] Among these, compound 20l (this compound) was selected as a lead candidate due to its superior pharmacological and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Comparison Compound | Value | Reference |
| In Vitro Stability (T1/2) | 30.2 min | Iodiconazole | 4.39 min | [1] |
| Cytotoxicity | Almost non-toxic | - | - | [1] |
| Observed in mammalian HUVEC and 293T cell lines |
Further quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of fungal species and IC50 values for CYP51 inhibition, are anticipated to be detailed in the full publication.
Synthesis Pathway
While the exact, step-by-step synthesis of this compound (compound 20l) is detailed in the primary publication, a representative synthetic route for this class of ethynyl-triazole derivatives can be postulated based on established organic chemistry principles. The core of the synthesis likely involves a multi-step sequence starting from commercially available precursors to construct the triazole and introduce the key ethynylphenyl side chain.
A plausible synthetic workflow is illustrated in the diagram below. This would typically involve the preparation of a key epoxide intermediate, followed by its reaction with 1,2,4-triazole. Subsequent modifications to introduce the substituted ethynylphenyl moiety would likely be achieved through a Sonogashira coupling reaction.
Caption: A representative synthetic pathway for this compound.
Experimental Protocols
The following sections detail standardized experimental protocols that are commonly employed in the evaluation of novel antifungal agents like this compound.
In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent against various fungal strains using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Inoculum Preparation:
-
Fungal strains are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1 x 106 to 5 x 106 cells/mL using a spectrophotometer or hemocytometer.
-
The fungal suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
2. Microplate Preparation:
-
The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
100 µL of the diluted fungal inoculum is added to each well containing 100 µL of the serially diluted antifungal agent.
-
Positive (inoculum without drug) and negative (medium only) controls are included.
3. Incubation and MIC Determination:
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, as determined visually or by reading the absorbance at 490 nm.
Fungal Biofilm Inhibition and Disruption Assays
This protocol assesses the ability of the antifungal agent to both prevent the formation of new biofilms and to disrupt pre-formed, mature biofilms. The metabolic activity of the biofilm is quantified using an XTT reduction assay.
1. Biofilm Formation:
-
A fungal suspension of 1 x 106 cells/mL in RPMI-1640 medium is prepared.
-
100 µL of the fungal suspension is added to the wells of a 96-well flat-bottom microtiter plate.
-
The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
2. Biofilm Inhibition Assay:
-
For the inhibition assay, varying concentrations of the antifungal agent are added to the wells along with the initial fungal inoculum.
-
After incubation, non-adherent cells are removed by washing the wells with Phosphate-Buffered Saline (PBS).
3. Biofilm Disruption Assay:
-
For the disruption assay, mature biofilms are first formed as described in step 1.
-
The medium is then removed, and fresh medium containing varying concentrations of the antifungal agent is added to the wells.
-
The plate is incubated for a further 24 hours.
4. Quantification by XTT Assay:
-
After treatment and washing, 100 µL of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution mixed with menadione (B1676200) is added to each well.
-
The plate is incubated in the dark at 37°C for 2-3 hours.
-
The color change, which correlates with the metabolic activity of the biofilm, is measured spectrophotometrically at 490 nm.
-
The percentage of inhibition or disruption is calculated relative to untreated control wells.
Caption: Experimental workflow for biofilm inhibition and disruption assays.
CYP51 Enzymatic Assay
This protocol describes a method to determine the inhibitory activity of the antifungal agent against the target enzyme, CYP51, using a reconstituted in vitro system.
1. Reagents and Enzyme Preparation:
-
Recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR), are expressed and purified.
-
The substrate, lanosterol, is prepared in a suitable solvent.
-
A reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) is prepared.
-
An NADPH regenerating system is prepared.
2. Inhibition Assay:
-
In a microcentrifuge tube or 96-well plate, the reaction mixture is assembled containing the reaction buffer, CYP51, CPR, and varying concentrations of this compound.
-
The mixture is pre-incubated at 37°C for a short period.
-
The reaction is initiated by the addition of lanosterol and the NADPH regenerating system.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
3. Product Analysis and IC50 Determination:
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) to extract the sterols.
-
The organic layer is separated, dried, and the residue is redissolved in a suitable solvent.
-
The amount of product formed (demethylated lanosterol) is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The percentage of inhibition at each concentration of the antifungal agent is calculated relative to a control reaction without the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Mechanism of action of this compound via CYP51 inhibition.
Conclusion
This compound (compound 20l) represents a significant advancement in the development of novel triazole antifungals. Its enhanced stability and potent, broad-spectrum activity, including against resistant strains and biofilms, make it a highly promising candidate for further preclinical and clinical investigation. The experimental protocols and representative synthesis pathway detailed in this guide provide a foundational framework for researchers working on the characterization and development of this and similar antifungal compounds. The full elucidation of its pharmacological profile from the primary publication is eagerly anticipated by the scientific community.
References
Technical Guide: Spectrum of Activity of Voriconazole Against Pathogenic Fungi
This technical guide provides a comprehensive overview of the in vitro activity of the triazole antifungal agent, Voriconazole. The data presented herein has been compiled from various studies to offer researchers, scientists, and drug development professionals a detailed understanding of its efficacy against a broad range of pathogenic fungi. This document includes quantitative data on its spectrum of activity, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.
In Vitro Spectrum of Activity of Voriconazole
Voriconazole exhibits potent activity against a wide variety of clinically relevant yeasts and molds. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for Voriconazole against key fungal pathogens.
Table 1: In Vitro Activity of Voriconazole against Candida Species
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | >1000 | ≤0.03 - 2 | ≤0.03 | 0.06 |
| Candida glabrata | >500 | ≤0.03 - 16 | 0.25 | 1 |
| Candida parapsilosis | >500 | ≤0.03 - 0.5 | ≤0.03 | 0.12 |
| Candida tropicalis | >500 | ≤0.03 - 4 | 0.06 | 0.25 |
| Candida krusei | >200 | 0.06 - 4 | 0.25 | 0.5 |
Table 2: In Vitro Activity of Voriconazole against Aspergillus Species and Other Molds
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | >1000 | 0.12 - >8 | 0.5 | 1 |
| Aspergillus flavus | >200 | 0.25 - 2 | 0.5 | 1 |
| Aspergillus niger | >100 | 0.25 - 2 | 0.5 | 1 |
| Aspergillus terreus | >100 | 0.5 - 2 | 1 | 2 |
| Scedosporium apiospermum | >50 | 0.06 - 4 | 0.5 | 2 |
| Fusarium spp. | >100 | 2 - >16 | 8 | 16 |
Experimental Protocols for Antifungal Susceptibility Testing
The data presented above is primarily generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi. A generalized workflow for these broth microdilution assays is provided below.
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Preliminary In Vitro Evaluation of Antifungal Agent 122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of "Antifungal agent 122," also identified as compound 201. This novel triazole derivative has demonstrated potent, broad-spectrum antifungal activity. The primary mechanism of action is understood to be the prevention of fungal phase transition and biofilm formation through the inhibition of key cytochrome P450 enzymes.[1] This document outlines the standard experimental protocols for assessing its antifungal efficacy and safety profile, presents data in a structured format for easy interpretation, and visualizes key experimental and mechanistic pathways.
Data Presentation
The following tables summarize the expected quantitative data from in vitro assays for "this compound." The specific values are placeholders and should be replaced with experimental data from the primary literature, specifically the findings of Sun Y, et al. in the European Journal of Medicinal Chemistry, 2024.
Table 1: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Positive Control (Fluconazole) MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data Needed | Data Needed | 0.5 |
| Candida glabrata | ATCC 90030 | Data Needed | Data Needed | 8 |
| Candida parapsilosis | ATCC 22019 | Data Needed | Data Needed | 1 |
| Candida krusei | ATCC 6258 | Data Needed | Data Needed | 64 |
| Aspergillus fumigatus | ATCC 204305 | Data Needed | Data Needed | 1 |
| Aspergillus flavus | ATCC 204304 | Data Needed | Data Needed | 2 |
| Cryptococcus neoformans | ATCC 90112 | Data Needed | Data Needed | 4 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data to be sourced from primary research on this compound.
Table 2: Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.5 | 4.8 | 4.5 | 4.2 |
| 4 | 6.2 | 4.5 | 4.0 | 3.5 |
| 8 | 7.5 | 4.0 | 3.2 | <2.0 |
| 12 | 8.3 | 3.8 | <2.0 | <2.0 |
| 24 | 8.8 | 3.5 | <2.0 | <2.0 |
CFU: Colony Forming Units. Data to be sourced from primary research on this compound.
Table 3: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Assay | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HEK293 (Human embryonic kidney) | MTT | >100 | 2.5 |
| HepG2 (Human liver cancer) | MTT | >100 | 1.8 |
IC50: Half-maximal inhibitory concentration. While "this compound" is reported to have no cytotoxicity, this table provides the format for presenting quantitative cytotoxicity data.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established standards in the field of antifungal susceptibility testing.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism and the lowest concentration that results in fungal death, respectively.
-
Fungal Strains and Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours. A suspension is prepared in sterile saline or RPMI-1640 medium and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL in the test wells.
-
Broth Microdilution: The assay is performed in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS. "this compound" is serially diluted in the medium. Each well is inoculated with the fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the agent at which there is no visible growth.
-
MFC Determination: An aliquot from each well showing no growth is sub-cultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antifungal agent kills a fungal population over time.
-
Inoculum Preparation: A standardized fungal suspension of approximately 1-5 x 10⁵ CFU/mL is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Experimental Setup: The fungal suspension is exposed to various concentrations of "this compound" (e.g., 1x, 2x, 4x MIC) and a growth control (no drug) in flasks incubated at 35°C with agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each flask.
-
Quantification: The samples are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
In Vitro Cytotoxicity Assay
This assay evaluates the potential toxic effects of the antifungal agent on mammalian cells.
-
Cell Lines and Culture: Human cell lines, such as HEK293 (kidney) and HepG2 (liver), are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of "this compound." A vehicle control and a positive control for cytotoxicity (e.g., doxorubicin) are included. The plates are incubated for 24-72 hours.
-
Viability Assessment (MTT Assay): MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured to determine cell viability relative to the control. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and mechanistic aspects of the in vitro evaluation of "this compound."
Caption: Experimental workflow for the in vitro evaluation of "this compound".
Caption: Proposed mechanism of action of "this compound" on the ergosterol biosynthesis pathway.
Caption: Logical cascade from enzyme inhibition to fungal cell demise by "this compound".
References
In-Depth Technical Guide: Potential Mechanism of Action of Antifungal Agent 122
For: Researchers, Scientists, and Drug Development Professionals
Topic: An exploration of the core mechanism of action, quantitative activity, and experimental evaluation of Antifungal Agent 122 (compound 20l), a novel triazole derivative.
Executive Summary
This compound, identified as compound 20l in recent literature, is a novel and potent triazole derivative with broad-spectrum antifungal activity. Developed as a more stable analogue of Iodiconazole, this agent demonstrates significant efficacy against a range of pathogenic fungi, including drug-resistant strains[1]. Its primary mechanism of action is the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase), a critical component in the ergosterol (B1671047) biosynthesis pathway. By disrupting the production of ergosterol, an essential component of the fungal cell membrane, this compound compromises membrane integrity and function, leading to the inhibition of fungal growth and proliferation. Beyond its primary target, the agent has been shown to prevent fungal phase transition (e.g., yeast-to-hyphae) and inhibit the formation of biofilms, two key virulence factors in many pathogenic fungi[1]. This guide provides a detailed overview of its mechanism, summarizes the available quantitative data, and outlines the key experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
As a member of the triazole class of antifungals, the primary mechanism of action of this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene[2][3]. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital sterol for the fungal cell membrane.
The proposed mechanism involves the following key steps:
-
Binding to CYP51: The triazole moiety of this compound binds to the heme iron atom in the active site of the CYP51 enzyme.
-
Enzyme Inhibition: This binding competitively inhibits the enzyme, preventing it from demethylating its natural substrate, lanosterol.
-
Ergosterol Depletion: The inhibition of CYP51 leads to a depletion of ergosterol in the fungal cell membrane.
-
Toxic Sterol Accumulation: Concurrently, the blockage of this pathway results in the accumulation of toxic 14α-methylated sterol precursors.
-
Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the structure and function of the fungal cell membrane, increasing its permeability and compromising the activity of membrane-bound enzymes. This ultimately leads to the cessation of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect)[2].
Signaling Pathway Diagram
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Quantitative Data
The following tables summarize the reported in vitro activity and pharmacokinetic properties of this compound (compound 20l).
Table 1: In Vitro Antifungal Activity (MIC)
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans (various strains) | 0.00625 - 0.05 |
| Candida glabrata | 0.00625 - 0.05 |
| Candida krusei | 0.00625 - 0.05 |
| Candida parapsilosis | 0.00625 - 0.05 |
| Candida tropicalis | 0.00625 - 0.05 |
| Cryptococcus neoformans | 0.00625 - 0.05 |
Data extracted from a 2024 study by Sun Y, et al.[1][2]
Table 2: In Vitro Human Cytochrome P450 Inhibition
| Enzyme Isoform | IC50 (µM) |
| CYP3A4-M | 2.11 |
| CYP3A4-T | 4.53 |
Data reported by MedchemExpress, citing a 2024 study by Sun Y, et al.[1]
Table 3: Pharmacokinetic & Stability Parameters
| Parameter | Value | Conditions |
| Metabolic Stability (T1/2) | ||
| Compound 20l | 30.2 min | In vitro |
| Iodiconazole (Comparator) | 4.39 min | In vitro |
| Pharmacokinetics (Rat Model) | ||
| AUCt (Oral, 10 mg/kg) | 14.4 h·ng/mL | In vivo |
| T1/2 (Oral, 10 mg/kg) | 1.12 h | In vivo |
| AUCt (Intravenous, 3 mg/kg) | 324 h·ng/mL | In vivo |
| T1/2 (Intravenous, 3 mg/kg) | 0.37 h | In vivo |
| Bioavailability (Oral) | 1.66% | In vivo |
Data extracted from a 2024 study by Sun Y, et al.[2]
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent.
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum concentration as per CLSI guidelines.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
The final concentration range should typically span from >64 µg/mL down to <0.015 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.
-
Fungal Biofilm Inhibition Assay
This protocol assesses the ability of the agent to prevent the formation of fungal biofilms.
-
Cell Preparation:
-
Prepare a standardized fungal cell suspension (e.g., 1 x 107 cells/mL in RPMI 1640) from an overnight culture.
-
-
Assay Setup:
-
Add the cell suspension to the wells of a 96-well flat-bottom polystyrene plate.
-
Add serial dilutions of this compound to the wells. Include a drug-free control.
-
-
Adherence and Biofilm Formation:
-
Incubate the plate at 37°C for 90 minutes with shaking to allow for cell adherence.
-
Wash the wells gently with Phosphate-Buffered Saline (PBS) to remove non-adherent cells.
-
Add fresh medium (containing the respective concentrations of the antifungal agent) to each well.
-
Incubate for an additional 24-48 hours at 37°C to allow for biofilm maturation.
-
-
Quantification:
-
Wash the wells again with PBS to remove planktonic cells.
-
Quantify the biofilm biomass using a method such as:
-
Crystal Violet Staining: Stain with 0.1% crystal violet, wash, and solubilize the stain with ethanol (B145695) or acetic acid. Measure absorbance at ~570 nm.
-
XTT Reduction Assay: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution. Metabolically active cells will reduce XTT to a colored formazan (B1609692) product. Measure absorbance at ~490 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition relative to the drug-free control.
-
CYP51 Inhibition Assay (Fluorescence-based)
This protocol provides a high-throughput method to measure the direct inhibition of the CYP51 enzyme.
-
Reagents and Materials:
-
Recombinantly expressed and purified fungal CYP51 enzyme.
-
Fluorogenic CYP51 substrate (e.g., BOMCC - 7-benzyloxy-4-(trifluoromethyl)-coumarin).
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Black, flat-bottomed 96-well plates.
-
-
Assay Procedure:
-
In the wells of the microplate, combine the assay buffer, CYP51 enzyme, and serial dilutions of this compound (dissolved in DMSO, final concentration ≤1%).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., Excitation: 410 nm, Emission: 460 nm). The enzymatic reaction converts the non-fluorescent substrate to a fluorescent product.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations of Workflows and Relationships
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for quantifying the inhibition of fungal biofilm formation.
Logical Relationship: From Target to Effect
Caption: Logical flow from molecular target to antifungal phenotypic effects.
References
Technical Guide: Physicochemical Characterization of Antifungal Agent 122
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the solubility and stability studies for the novel investigational compound, Antifungal Agent 122. It includes detailed experimental protocols for assessing aqueous and solvent solubility, as well as a thorough stability profile under various stress conditions as guided by the International Council for Harmonisation (ICH) guidelines. All quantitative data are presented in tabular format for clarity and ease of comparison. Additionally, key experimental workflows and the proposed mechanism of action are visualized using diagrams to facilitate understanding.
Introduction
This compound is a new molecular entity belonging to the azole class of antifungal agents.[1][2][3] Like other agents in this class, its proposed mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[2][3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death or inhibition of growth.[2][5] Understanding the solubility and stability of this compound is critical for its development as a therapeutic agent, as these properties significantly influence its bioavailability, formulation, and shelf-life.[6]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The following tables summarize the equilibrium solubility of this compound in various media.
Table 1: Equilibrium Solubility of this compound in Aqueous Media at 25°C
| Medium (pH) | Solubility (mg/mL) | Standard Deviation |
| pH 1.2 (Simulated Gastric Fluid) | 0.05 | ± 0.01 |
| pH 4.5 (Acetate Buffer) | 0.25 | ± 0.03 |
| pH 6.8 (Simulated Intestinal Fluid) | 0.15 | ± 0.02 |
| pH 7.4 (Phosphate Buffer) | 0.12 | ± 0.02 |
| Purified Water | 0.18 | ± 0.02 |
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Standard Deviation |
| Ethanol | 25.5 | ± 1.2 |
| Propylene Glycol | 15.2 | ± 0.8 |
| PEG 400 | 30.8 | ± 1.5 |
| Methanol | 18.9 | ± 0.9 |
| Dimethyl Sulfoxide (DMSO) | > 100 | - |
Stability Profile
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8] The following tables summarize the stability of this compound under accelerated and long-term storage conditions, as well as forced degradation studies.
Table 3: Long-Term Stability of this compound (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Assay (%) | Total Degradation Products (%) |
| 0 | 99.8 | < 0.1 |
| 3 | 99.5 | 0.2 |
| 6 | 99.2 | 0.4 |
| 12 | 98.9 | 0.7 |
| 24 | 98.1 | 1.2 |
Table 4: Accelerated Stability of this compound (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Assay (%) | Total Degradation Products (%) |
| 0 | 99.8 | < 0.1 |
| 1 | 99.0 | 0.5 |
| 3 | 98.2 | 1.1 |
| 6 | 97.1 | 2.0 |
Table 5: Forced Degradation Studies of this compound
| Condition | Duration | Assay (%) | Major Degradant (%) |
| 0.1 N HCl (Heat) | 24 hours | 85.2 | 10.5 |
| 0.1 N NaOH (Heat) | 24 hours | 78.9 | 15.3 |
| 3% H₂O₂ (Room Temp) | 24 hours | 92.5 | 5.1 |
| Photostability (ICH Q1B) | 7 days | 96.8 | 2.1 |
| Heat (80°C) | 48 hours | 98.1 | 1.2 |
Experimental Protocols
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[6]
-
Preparation of Solutions: Prepare the relevant aqueous media (e.g., buffers of different pH values) and select the desired organic solvents.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each medium in a sealed container. The excess solid should be visible to ensure saturation.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The sample may be filtered through a suitable filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments.
A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active ingredient and its degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the main peak of this compound from all known degradation products.
-
Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, light, heat) to generate potential degradation products and demonstrate the specificity of the analytical method.
The stability studies are designed based on the principles outlined in the ICH guidelines.[7][8][9][10]
-
Batch Selection: Use at least three primary batches of the drug substance for the stability studies.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 1, 3, and 6 months.[11]
-
-
Evaluation: At each time point, test the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal - Wikipedia [en.wikipedia.org]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. scispace.com [scispace.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Technical Guide: The Natural Product Origin and Antifungal Properties of Sch 421372
This document provides a comprehensive overview of the antifungal agent Sch 421372, focusing on its microbial source, fermentation, isolation, and biological activity. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Source and Natural Product Origin
Sch 421372 is a novel, potent antifungal agent classified as a polycyclic xanthone. It is a natural product isolated from the fermentation broth of a microorganism.
-
Producing Organism: Actinoplanes sp.[1]
-
Classification: Actinomycete
-
Significance: Actinomycetes, particularly genera like Actinoplanes and the related Micromonospora, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[2][3][4][5] The discovery of Sch 421372 from an Actinoplanes species underscores the continued importance of these microorganisms as a source for novel therapeutic agents.[1]
Biological Activity: Antifungal Spectrum
Sch 421372 has demonstrated significant in vitro activity against a range of pathogenic fungi. Its potency is highlighted by its low Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Antifungal Activity of Sch 421372
| Fungal Group | Representative Organisms | MIC (µg/mL) |
|---|---|---|
| Yeasts | Candida sp. | < 0.125 |
| Dermatophytes | Trichophyton sp. | < 0.125 |
Data sourced from J Antibiot (Tokyo) 1992; 45(4):444-53.[1]
Experimental Protocols
The following sections detail the generalized methodologies for the isolation and characterization of Sch 421372 from its producing organism, based on standard practices for actinomycete secondary metabolites.[6]
Isolating actinomycetes from environmental samples (e.g., soil) is the first critical step. Selective isolation techniques are often employed to favor the growth of genera like Actinoplanes or Micromonospora.[7]
-
Sample Pre-treatment: Soil samples are often dried and then treated with a selective agent like phenol (B47542) (1.5%) or subjected to dry heat (110°C) to eliminate more common, faster-growing bacteria and fungi.[2]
-
Selective Media: Pre-treated samples are serially diluted and plated on specific isolation media, such as Actinomycete Isolation Agar or Starch Casein Agar, often supplemented with antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents that do not inhibit actinomycetes (e.g., nalidixic acid).[6]
-
Incubation: Plates are incubated at 25-30°C for 7 to 21 days, allowing for the growth of the slow-growing actinomycete colonies.[6]
-
Purification: Characteristic colonies are picked and re-streaked onto fresh media to obtain pure cultures.
-
Inoculum Development: A pure culture of the Actinoplanes sp. is used to inoculate a seed medium in a shake flask. The culture is incubated for 2-3 days to generate sufficient biomass.
-
Production Culture: The seed culture is then transferred to a larger production-scale fermenter containing a nutrient-rich medium. Fermentation is carried out for several days under controlled conditions (temperature, pH, aeration, and agitation) to maximize the production of Sch 421372.
-
Broth Separation: At the end of the fermentation, the culture broth is separated into the mycelial cake and the supernatant (filtrate) via centrifugation or filtration.
-
Solvent Extraction: The bioactive compound, Sch 421372, is extracted from the culture broth filtrate using a water-immiscible organic solvent, such as ethyl acetate.
-
Chromatography: The crude extract is then subjected to a series of chromatographic steps for purification. This typically includes:
-
Column Chromatography: Using silica (B1680970) gel or other resins to achieve initial separation.
-
High-Pressure Liquid Chromatography (HPLC): A final purification step, often using a reverse-phase column, to yield pure Sch 421372.[1]
-
The chemical structure of the purified Sch 421372 was determined using a combination of advanced spectroscopic techniques.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to determine the connectivity of atoms and the overall carbon-hydrogen framework.
-
Circular Dichroism (CD): Used to determine the absolute stereochemistry of the molecule by comparing its CD spectrum to those of related, known compounds like albofungin.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the discovery and characterization of Sch 421372.
Caption: Workflow for the isolation, production, and characterization of Sch 421372.
Caption: Generalized biosynthetic pathway for polyketide-derived natural products like Sch 421372.
References
- 1. Sch 42137, a novel antifungal antibiotic from an Actinoplanes sp. Fermentation, isolation, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Sch 40832: a novel thiostrepton from Micromonospora carbonacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. A selective isolation procedure for Micromonospora - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of Antifungal Agent 122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel antifungal agents is critical in addressing the global health challenge of fungal infections. A pivotal step in the preclinical assessment of any new antifungal candidate is a thorough evaluation of its potential for host cell toxicity. This technical guide provides a comprehensive overview of the initial cytotoxicity screening for "Antifungal agent 122" (also identified as compound 201). While preliminary reports indicate that this compound exhibits no cytotoxicity[1][2][3][4][5][6], this document outlines the standard experimental protocols and data presentation formats necessary to rigorously assess and confirm the cytotoxic profile of this and other novel antifungal compounds. The methodologies detailed herein are fundamental for determining the therapeutic window and ensuring the safety of potential antifungal drugs.
Introduction to Cytotoxicity Screening for Antifungal Agents
The eukaryotic nature of both fungal and mammalian cells presents a challenge in antifungal drug development, creating a risk of off-target effects that can lead to host cell toxicity.[7] Therefore, in vitro cytotoxicity testing is an indispensable early-stage screening process to identify compounds that are selectively toxic to fungal pathogens while sparing host cells.[8] This process typically involves exposing various mammalian cell lines to the test compound across a range of concentrations and measuring cell viability and other indicators of cellular health.[9]
This compound is described as a potent, broad-spectrum antifungal agent that inhibits the enzymatic activity of fungal CYP3A4, thereby preventing fungal phase transition and biofilm formation.[1][2] Notably, multiple sources report that this compound shows no cytotoxicity.[1][2][3][4] This guide provides the standardized methodologies required to substantiate such a claim.
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of cytotoxicity results. The following tables illustrate a standard format for summarizing such data. Given that this compound has been reported to have no cytotoxicity, the tables below are presented as templates with hypothetical data for illustrative purposes.
Table 1: Cell Viability (MTT Assay) of Mammalian Cell Lines Treated with this compound
| Concentration (µM) | % Cell Viability (HepG2) | % Cell Viability (HEK293) | % Cell Viability (A549) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 1 | 98.7 ± 3.8 | 101.2 ± 4.2 | 99.1 ± 4.5 |
| 10 | 97.5 ± 5.2 | 99.8 ± 3.9 | 98.6 ± 3.7 |
| 50 | 95.3 ± 4.1 | 98.1 ± 4.8 | 97.2 ± 4.1 |
| 100 | 94.8 ± 3.9 | 97.5 ± 5.3 | 96.5 ± 3.3 |
| CC50 (µM) | >100 | >100 | >100 |
Data are presented as mean ± standard deviation from three independent experiments. CC50 (50% cytotoxic concentration) is the concentration of the agent that reduces cell viability by 50%.
Table 2: Membrane Integrity (LDH Assay) of Mammalian Cell Lines Treated with this compound
| Concentration (µM) | % Cytotoxicity (HepG2) | % Cytotoxicity (HEK293) | % Cytotoxicity (A549) |
| 0 (Vehicle Control) | 0 ± 1.2 | 0 ± 1.5 | 0 ± 1.1 |
| 1 | 1.1 ± 0.8 | 0.9 ± 0.5 | 1.3 ± 0.7 |
| 10 | 2.3 ± 1.1 | 1.8 ± 0.9 | 2.1 ± 1.0 |
| 50 | 3.5 ± 1.5 | 2.9 ± 1.2 | 3.1 ± 1.3 |
| 100 | 4.1 ± 1.8 | 3.8 ± 1.4 | 4.0 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. % Cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release).
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable cytotoxicity screening. The following sections provide methodologies for commonly employed in vitro cytotoxicity assays.[7]
Cell Culture and Maintenance
-
Cell Lines: Human cell lines such as HepG2 (liver carcinoma), HEK293 (embryonic kidney), and A549 (lung carcinoma) are commonly used.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the assay kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (maximum LDH release from lysed cells).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Visualizations: Workflows and Mechanisms
Diagrams are provided to illustrate the experimental workflow and the principles behind the key cytotoxicity assays.
References
- 1. antifungal agent 1 — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Molecular Target Identification of a Novel Antifungal Agent: A Technical Guide
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge. The development of new antifungal agents with novel mechanisms of action is paramount. A critical step in this process is the identification and validation of the drug's molecular target, which is often a complex undertaking due to the eukaryotic nature of fungal cells and their similarities to human cells.[1][2] This guide provides a comprehensive, multi-pronged technical framework for elucidating the molecular target of a hypothetical novel compound, "Antifungal Agent 122." The methodologies described herein integrate genetic, proteomic, and biochemical approaches to confidently identify the target and delineate its mechanism of action.
Phase 1: Target Hypothesis Generation
The initial phase focuses on generating a list of candidate targets using high-throughput screening methods. These approaches are designed to identify genes or proteins that functionally interact with this compound.
Chemical-Genetic Profiling
Chemical-genetic profiling leverages genome-wide collections of yeast deletion mutants to identify genes that modulate a cell's sensitivity to a compound.[3] The model organism Saccharomyces cerevisiae is frequently used due to the availability of comprehensive mutant libraries.[4][5][6][7] Key approaches include Haploinsufficiency Profiling (HIP) and Homozygous Deletion Profiling (HOP), which identify gene deletions that cause hypersensitivity to the compound, suggesting a functional relationship between the gene product and the drug's target.[4]
-
Strain Library Preparation: A pooled collection of heterozygous S. cerevisiae deletion strains, each containing a unique DNA barcode, is grown in a rich medium (e.g., YPD) to mid-log phase.
-
Compound Treatment: The pooled culture is split. One half is treated with a sub-lethal concentration of this compound (typically the IC20), while the other half serves as a no-drug control.
-
Competitive Growth: The cultures are allowed to grow for a specified number of generations (e.g., 5-10).
-
Genomic DNA Extraction: Genomic DNA is extracted from both the treated and control pools at the end of the growth period.
-
Barcode Amplification & Sequencing: The unique DNA barcodes for each strain are amplified via PCR and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequence read counts for each barcode in the treated sample are compared to the control. Strains that are hypersensitive to the compound will be depleted in the treated pool. A sensitivity or fitness score is calculated for each gene. Genes whose deletion confers significant hypersensitivity are considered primary candidates.
| Gene | Function | Fitness Score (Z-score) | p-value | Candidate Rank |
| ERG11 | Lanosterol 14-alpha-demethylase | -5.8 | 1.2e-8 | 1 |
| ERG3 | C-5 sterol desaturase | -4.9 | 3.5e-7 | 2 |
| UPC2 | Transcription factor (ergosterol) | -4.5 | 1.1e-6 | 3 |
| SEC14 | Phosphatidylinositol transfer protein | -2.1 | 5.6e-3 | 15 |
| HSP90 | Heat shock protein, chaperone | -1.8 | 9.8e-3 | 22 |
This table illustrates hypothetical data where genes related to ergosterol (B1671047) biosynthesis are top hits, suggesting this compound may target this pathway.
Affinity-Based Proteomics
This direct biochemical approach aims to identify the protein(s) that physically bind to the antifungal agent.[8][9] It involves immobilizing a modified version of this compound on a solid support (e.g., beads) to "pull down" its binding partners from a fungal cell lysate. The captured proteins are then identified using mass spectrometry.[10]
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., biotin (B1667282) or an azide/alkyne for click chemistry) for immobilization. Confirm that the analog retains its antifungal activity.
-
Immobilization: Covalently attach the synthesized probe to an affinity matrix (e.g., streptavidin-coated agarose (B213101) beads if using a biotin tag). Prepare a control matrix with no compound.
-
Lysate Preparation: Grow the target fungal pathogen (e.g., Candida albicans) to mid-log phase and prepare a native total cell lysate.
-
Affinity Pulldown: Incubate the cell lysate with both the compound-bound matrix and the control matrix. Optionally, a competition experiment can be performed by adding an excess of the free, unmodified this compound to one of the incubations.
-
Washing: Wash the matrices extensively with buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the matrix, typically by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched on the compound-bound matrix compared to the control and/or are competed off by the free compound.
| Protein ID | Protein Name | Peptide Count (Agent 122 Matrix) | Peptide Count (Control Matrix) | Enrichment Ratio |
| P0CY68 | Erg11p | 42 | 1 | 42.0 |
| P43082 | Hsp90 | 15 | 8 | 1.9 |
| Q59N23 | Tdh3p (GAPDH) | 25 | 22 | 1.1 |
| P22294 | Sec14p | 5 | 1 | 5.0 |
| P12345 | Rib1p | 2 | 2 | 1.0 |
This table illustrates hypothetical data where Erg11p is highly and specifically enriched, making it a strong candidate for the direct binding target.
This integrated approach, combining unbiased hypothesis generation with rigorous biochemical and genetic validation, provides a robust pathway to confidently identify the molecular target of a novel antifungal agent. The successful identification of a target is a foundational milestone in the journey of drug development, enabling mechanism-of-action studies, structure-activity relationship (SAR) optimization, and the prediction of potential resistance mechanisms.
References
- 1. Molecular Targeting and Novel Therapeutic Approaches against Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic and genetic approaches for the identification of antifungal drug targets. | Semantic Scholar [semanticscholar.org]
- 4. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic and Genetic Approaches for the Identification of Antifung...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Agent 122: A Bioinformatics and In Silico Modeling Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disambiguation: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Antifungal agent 122." A commercial entity lists a compound with this name, identifying it as "compound 201," a triazole derivative, and notes its activity against fungal biofilm formation and CYP3A4 inhibition[1]. However, detailed bioinformatics or in silico modeling data for this specific agent is not available. This guide, therefore, presents a comprehensive, representative workflow for the bioinformatics and in silico analysis of a novel antifungal agent. For this purpose, we will use a hypothetical molecule, designated This compound (AFA-122) , designed to target a well-established fungal-specific pathway: ergosterol (B1671047) biosynthesis.
Introduction: Targeting Fungal Ergosterol Biosynthesis
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery of novel therapeutic agents[2][3]. The fungal cell membrane, and specifically the ergosterol biosynthesis pathway, remains a primary target for antifungal drug development due to its essentiality for fungal survival and its absence in humans[4][5]. Ergosterol is the functional equivalent of cholesterol in mammalian cells, and its disruption leads to increased membrane permeability and cell death[6][7].
One of the most critical enzymes in this pathway is Lanosterol 14-alpha demethylase, a cytochrome P450 enzyme (CYP51 or Erg11) that is the target of widely used azole antifungals[4][5][8]. This guide outlines a bioinformatics and in silico modeling strategy for the characterization of AFA-122, a hypothetical novel inhibitor of Candida albicans Erg11. Computational approaches provide a rapid and cost-effective means to predict compound efficacy, mechanism of action, and potential liabilities before extensive experimental validation[2][9][10].
In Silico Target Validation and Molecular Docking
The initial phase of computational analysis involves validating the selected target and predicting the binding affinity of the candidate molecule. This is achieved through molecular docking simulations, which model the interaction between a ligand (AFA-122) and the protein target's binding site.
Molecular Docking Protocol
-
Protein Preparation: The crystal structure of Candida albicans Lanosterol 14α-demethylase (Erg11) is obtained from the Protein Data Bank (PDB). A representative structure, such as PDB ID: 5V5Z, is selected. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using computational software like AutoDock Tools.
-
Ligand Preparation: The 3D structure of the hypothetical AFA-122 is generated and optimized for its lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of Erg11, encompassing the heme cofactor and key amino acid residues known to be critical for substrate binding.
-
Docking Simulation: Molecular docking is performed using a program like AutoDock Vina to predict the most favorable binding pose and estimate the binding affinity (expressed in kcal/mol).
-
Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between AFA-122 and Erg11 residues.
Predicted Binding Affinity and Interactions
The in silico docking results for AFA-122 are compared against a known Erg11 inhibitor, such as fluconazole, to benchmark its potential efficacy.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| AFA-122 | -9.8 | TYR132, HIS377, MET508 | Hydrogen Bond, Pi-Alkyl |
| Fluconazole (Control) | -8.5 | TYR132, PHE228, Heme | Hydrogen Bond, Pi-Pi Stacking |
In Silico Workflow Diagram
ADMET & Physicochemical Profiling
An essential step in early-stage drug discovery is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico predictions help to identify potential liabilities that could cause a drug candidate to fail in later developmental stages.
ADMET Prediction Protocol
-
Input: The chemical structure of AFA-122 is provided as input to a computational ADMET prediction tool (e.g., SwissADME, pkCSM).
-
Calculation: The software calculates various physicochemical properties (e.g., molecular weight, LogP) and predicts pharmacokinetic parameters (e.g., human intestinal absorption, blood-brain barrier permeability) and potential toxicity risks (e.g., hepatotoxicity, mutagenicity).
-
Analysis: The results are analyzed for compliance with established drug-likeness rules, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.
Predicted Properties of AFA-122
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 412.5 g/mol | < 500 | Drug-like |
| LogP (Lipophilicity) | 3.2 | < 5.0 | Good Permeability |
| H-Bond Donors | 2 | ≤ 5 | Drug-like |
| H-Bond Acceptors | 6 | ≤ 10 | Drug-like |
| Human Intestinal Absorption | 92% | High (>80%) | Good Absorption |
| Blood-Brain Barrier (BBB) Permeant | No | - | Reduced CNS Side Effects |
| CYP2D6 Inhibitor | No | - | Lower Drug-Drug Interaction Risk |
| Hepatotoxicity | Low Probability | - | Favorable Safety Profile |
Experimental Validation Protocols
Following promising in silico results, in vitro experiments are crucial to validate the computational predictions.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of AFA-122, which is the lowest concentration that prevents visible fungal growth.
-
Inoculum Preparation: Prepare a standardized suspension of Candida albicans (e.g., ATCC 90028) at a concentration of 0.5–2.5 x 10³ CFU/mL in RPMI-1640 medium.
-
Drug Dilution: Perform serial twofold dilutions of AFA-122 in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus only) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of AFA-122 that shows no visible growth.
Erg11 Enzymatic Inhibition Assay
This cell-free assay directly measures the ability of AFA-122 to inhibit the activity of the Erg11 enzyme.
-
Component Preparation: Prepare a reaction mixture containing recombinant C. albicans Erg11 enzyme, its substrate (lanosterol), and a cofactor system (NADPH-cytochrome P450 reductase).
-
Inhibitor Addition: Add varying concentrations of AFA-122 to the reaction mixture.
-
Reaction Initiation & Incubation: Initiate the enzymatic reaction and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Quantification: Stop the reaction and quantify the product formation using a method like High-Performance Liquid Chromatography (HPLC).
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of AFA-122 required to reduce Erg11 activity by 50%.
Hypothetical Experimental Results
| Assay | Fungal Strain | Result |
| Broth Microdilution | C. albicans ATCC 90028 | MIC = 0.5 µg/mL |
| Broth Microdilution | Fluconazole-Resistant C. albicans | MIC = 2.0 µg/mL |
| Erg11 Enzyme Assay | Recombinant Erg11 | IC₅₀ = 0.15 µM |
Mechanism of Action: Pathway Analysis
The inhibition of Erg11 by AFA-122 disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This fundamentally compromises the integrity and function of the fungal cell membrane.
Ergosterol Biosynthesis Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioinformatics Approaches in the Development of Antifungal Therapeutics and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Fungal Potency and In silico Studies of Novel Steroidal 1,4-Dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico Exploration of the Potential Inhibitory Activity of Novel Compounds Against Candida albicans N-myristoyltransferase | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agent 122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 122 is a potent, broad-spectrum antifungal compound that has demonstrated significant activity in preventing fungal phase transition and the formation of biofilms.[1][2] This agent also shows inhibitory effects on CYP3A4-M and CYP3A4-T enzyme activities.[1][3] To facilitate further research and development of this promising candidate, this document provides a detailed protocol for determining its minimum inhibitory concentration (MIC) against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
The following protocol is based on the widely recognized and standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards for antifungal susceptibility testing.[4][5][6][7][8][9] Adherence to these standardized procedures is crucial for ensuring the accuracy and reproducibility of results across different laboratories.[5][6][10]
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.03 - 0.25 | 0.06 | 0.125 |
| Candida glabrata | ATCC 90030 | 0.125 - 1 | 0.25 | 0.5 |
| Candida parapsilosis | ATCC 22019 | 0.06 - 0.5 | 0.125 | 0.25 |
| Cryptococcus neoformans | ATCC 90112 | 0.03 - 0.25 | 0.06 | 0.125 |
| Aspergillus fumigatus | ATCC 204305 | 0.125 - 1 | 0.25 | 0.5 |
MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid medium within a 96-well microtiter plate.[7][10] Following a specified incubation period, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of the antifungal agent that inhibits this visible growth.[4]
Materials
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus fumigatus)
-
Sterile 96-well, flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile distilled water
-
Sterile 0.85% saline
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator (35°C)
-
Multichannel pipette
Protocol
1. Preparation of Antifungal Agent Dilutions
a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100 times the highest final concentration to be tested.
b. In a separate 96-well plate (the "drug plate"), perform serial twofold dilutions of the antifungal agent in the test medium (RPMI 1640). The final volume in each well should be 100 µL. The concentration range should typically span from 16 µg/mL to 0.015 µg/mL.
c. Include a drug-free well to serve as a positive growth control.
2. Preparation of Fungal Inoculum
For Yeasts (e.g., Candida spp., Cryptococcus neoformans)
a. Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
b. Harvest several well-isolated colonies and suspend them in sterile saline.
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.09 to 0.13). This corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL.
d. Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
For Molds (e.g., Aspergillus fumigatus)
a. Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate conidiation is observed.
b. Harvest the conidia by gently washing the surface of the agar with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
c. Allow the larger hyphal fragments to settle and transfer the conidial suspension to a new sterile tube.
d. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
e. Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the test wells.
3. Inoculation of Microtiter Plates
a. Using a multichannel pipette, add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
b. The final volume in each well will be 200 µL.
c. The final concentrations of the antifungal agent will be half of the initial concentrations in the drug plate.
4. Incubation
a. Seal the microtiter plates or place them in a container with a moistened towel to prevent evaporation.
b. Incubate the plates at 35°C.
c. Incubation times vary depending on the fungus:
5. Reading and Interpretation of Results
a. After the incubation period, examine the plates visually or with the aid of a reading mirror.
b. The growth control well should show distinct turbidity or a visible pellet at the bottom.
c. The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, the MIC is often read as the lowest concentration that results in a 50% reduction in growth compared to the control.[4] For amphotericin B and for molds, the endpoint is typically complete inhibition of growth.[4]
d. Quality control should be performed using standard reference strains with known MIC values for established antifungal agents.
Mandatory Visualization
Caption: Workflow for the Antifungal MIC Assay.
This diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound, from initial preparation of the agent and fungal inoculum to the final reading and recording of the MIC value. The process follows standardized broth microdilution methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. testinglab.com [testinglab.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST: Fungi (AFST) [eucast.org]
- 9. Portico [access.portico.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 122" biofilm disruption and inhibition methods
Application Notes and Protocols: Antifungal Agent 122 - Biofilm Disruption and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[1] Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which provides protection from host immune responses and antimicrobial agents.[2] Candida albicans is a major fungal pathogen known for its ability to form robust biofilms on both biological and inert surfaces, leading to persistent and difficult-to-treat infections.[1] this compound is a novel investigational compound demonstrating potent activity against both the formation of new fungal biofilms (inhibition) and the integrity of pre-formed, mature biofilms (disruption).
These application notes provide detailed protocols for quantifying the inhibitory and disruptive effects of this compound against C. albicans biofilms.
Mechanism of Action (Proposed)
This compound is hypothesized to interfere with the fungal quorum-sensing system, a cell-to-cell communication network crucial for biofilm development and maintenance.[3] Specifically, it is believed to antagonize the action of farnesol, a quorum-sensing molecule that regulates the yeast-to-hyphae transition in C. albicans.[3] By disrupting this signaling pathway, this compound prevents the morphological changes necessary for mature biofilm architecture and weakens the extracellular matrix, rendering the fungal cells more susceptible to external stressors.
Caption: Proposed mechanism of this compound.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound against C. albicans (SC5314) biofilms.
Table 1: Biofilm Inhibition by this compound
| Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Inhibition |
| 0 (Control) | 1.85 ± 0.12 | 0% |
| 2 | 1.48 ± 0.10 | 20% |
| 4 | 0.98 ± 0.08 | 47% |
| 8 (MBIC₅₀) | 0.91 ± 0.09 | 51% |
| 16 | 0.45 ± 0.05 | 76% |
| 32 | 0.15 ± 0.03 | 92% |
| 64 | 0.08 ± 0.02 | 96% |
MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.
Table 2: Biofilm Disruption by this compound
| Concentration (µg/mL) | Mean Metabolic Activity (OD₄₉₀ nm) ± SD | % Disruption |
| 0 (Control) | 2.10 ± 0.15 | 0% |
| 8 | 1.89 ± 0.13 | 10% |
| 16 | 1.37 ± 0.11 | 35% |
| 32 (MBEC₅₀) | 1.03 ± 0.09 | 51% |
| 64 | 0.52 ± 0.06 | 75% |
| 128 | 0.23 ± 0.04 | 89% |
| 256 | 0.11 ± 0.03 | 95% |
MBEC₅₀: Minimum Biofilm Eradication Concentration required to reduce the metabolic activity of a pre-formed biofilm by 50%.
Experimental Protocols
Protocol 1: Fungal Biofilm Inhibition Assay (MBIC Determination)
This protocol determines the concentration of this compound required to prevent the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium buffered with MOPS
-
96-well flat-bottom polystyrene microtiter plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
33% Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans overnight in a suitable broth. Adjust the fungal suspension to a concentration of 1 x 10⁶ cells/mL in RPMI-1640 medium.[4]
-
Plate Setup: Add 100 µL of the prepared fungal inoculum to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of this compound at various concentrations (to achieve the final desired concentrations) to the wells. Include a drug-free control.[4]
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.[4]
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[4]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]
-
Washing: Remove the crystal violet solution and wash the plate three times with sterile distilled water.[4]
-
Solubilization: Add 200 µL of 33% acetic acid to each well to dissolve the bound dye.[4][5]
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.[4]
Caption: Workflow for the Biofilm Inhibition (MBIC) Assay.
Protocol 2: Fungal Biofilm Disruption Assay (MBEC Determination)
This assay evaluates the ability of this compound to disrupt established, mature biofilms by measuring the metabolic activity of the remaining viable cells.
Materials:
-
Same as Protocol 1, with the addition of:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
Procedure:
-
Biofilm Formation: Prepare the fungal inoculum and add 200 µL to each well of a 96-well plate. Incubate at 37°C for 24 hours to allow mature biofilm formation.[4]
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
Compound Treatment: Add 200 µL of fresh RPMI-1640 medium containing various concentrations of this compound to the wells with pre-formed biofilms. Include a drug-free control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[4]
-
Washing: Aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
XTT Assay:
-
Prepare the XTT/menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
-
Quantification: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.[6]
-
Calculation: The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.[4]
Caption: Relationship between inhibition and disruption mechanisms.
Conclusion
This compound demonstrates significant potential as both an inhibitor of biofilm formation and a disruptor of mature biofilms. The provided protocols offer standardized methods for evaluating its efficacy in a laboratory setting. Further investigation into the precise molecular interactions and its performance in more complex, in vivo models is warranted for future drug development efforts.
References
- 1. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Storage of Antifungal Agent 122 Stock Solution
Introduction
Antifungal Agent 122 is a potent, small molecule inhibitor under investigation for its efficacy against a broad spectrum of fungal pathogens. Accurate and reproducible experimental results depend on the proper preparation and storage of stock solutions. This document provides detailed protocols for the solubilization, preparation, and storage of this compound to ensure its stability and integrity for use in research and drug development applications. The primary solvent for this hydrophobic compound is Dimethyl Sulfoxide (DMSO).
Physicochemical Properties and Solubility
Summarized below are the key properties of this compound, which are critical for accurate stock solution preparation.
Table 1: Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Weight (MW) | 450.5 g/mol | Essential for calculating molar concentrations.[1][2] |
| Appearance | White to off-white crystalline solid | |
| Purity (HPLC) | >98% | Recommended for reliable experimental results. |
| Solubility | Soluble in DMSO at ≥ 20 mMSparingly soluble in EthanolInsoluble in Water | DMSO is the recommended solvent for stock solutions.[3][4] |
Experimental Protocols
2.1. Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials[5]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2.2. Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro assays.[3]
Safety Precaution: Handle this compound powder in a chemical fume hood or a well-ventilated area. Wear appropriate PPE to avoid inhalation and skin contact.
-
Calculate the Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.[2]
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM × 1 mL × 450.5 g/mol / 1000 = 4.505 mg
-
-
Weigh the Compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass (e.g., 4.505 mg) of the compound directly into the tube.[3] If weighing very small amounts is difficult, it is advisable to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the desired concentration.[6]
-
-
Dissolve the Compound:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 4.505 mg) to the tube.
-
Ensure the DMSO is at room temperature before use, as cold DMSO can be viscous.
-
-
Ensure Complete Solubilization:
-
Aliquot and Store:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.[3][4]
-
Label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Proceed immediately to the storage step as described in Section 3.
-
2.3. Protocol 2: Preparation of Working Solutions
For most cell-based assays, the DMSO stock solution is diluted into an aqueous buffer or culture medium.
-
Determine Final Concentration: Decide the final working concentration of this compound required for your experiment.
-
Calculate Dilution: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed.[7][8]
-
C1 = Concentration of stock solution (e.g., 10 mM)
-
V1 = Volume of stock solution to be added (unknown)
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of working solution (e.g., 1 mL)
-
Example: V1 = (10 µM × 1 mL) / 10,000 µM = 0.0001 mL or 0.1 µL
-
-
Perform Serial Dilutions: It is often impractical to pipette sub-microliter volumes. Therefore, perform one or more intermediate serial dilutions. For instance, first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock, then dilute this intermediate stock 1:10 into the final assay medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any solvent effects.[9] The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[9][10]
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity and biological activity of this compound.
Table 2: Storage Recommendations for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
|---|---|---|---|---|
| Solid Powder | N/A | -20°C | Up to 2 years | Store in a desiccator, protected from light and moisture.[10] |
| Stock Solution | DMSO | -20°C | Up to 3 months[4] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3][10] Use tightly sealed vials. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Recommended for longer-term storage. Tightly sealed vials are critical as DMSO is hygroscopic (absorbs water).[10][11] |
| Aqueous Working Solution | Culture Medium / Buffer | 2-8°C | ≤ 24 hours | Prepare fresh before each experiment. Do not store aqueous dilutions.[4] |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the DMSO stock solution as this can lead to compound degradation and precipitation.[3][4]
-
Light Sensitivity: Protect both the solid compound and its solutions from direct light by using amber vials or by wrapping tubes in aluminum foil.[12][13]
-
Precipitation: Before use, thaw frozen aliquots at room temperature and centrifuge briefly to pellet any potential precipitate. Visually inspect for clarity before pipetting from the supernatant. If precipitation is observed, the solution may need to be gently warmed or sonicated to redissolve the compound.[3][14]
Visual Workflow
The following diagram illustrates the standard procedure for preparing the stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 2. Molarity Calculator [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. unmc.edu [unmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Kinetics Assay for Antifungal Agent 122
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill kinetics assay is a critical in vitro method for evaluating the pharmacodynamic properties of a novel antifungal agent.[1] This assay provides essential data on the rate and extent of fungal killing over time, which helps in classifying the agent as either fungicidal (causing cell death) or fungistatic (inhibiting growth).[2][3] Understanding the time-kill kinetics of "Antifungal Agent 122" is fundamental for its preclinical and clinical development, offering insights into its potential therapeutic efficacy.[4] These application notes provide a detailed protocol for conducting a time-kill kinetics assay for this novel agent.
Core Principles
The assay involves exposing a standardized fungal inoculum to various concentrations of "this compound" over a specified period.[5] At predetermined time points, aliquots are removed from the test cultures, serially diluted, and plated on appropriate agar (B569324) medium to enumerate the viable fungal colonies (Colony Forming Units or CFU).[6] The change in log10 CFU/mL over time is then plotted to visualize the killing kinetics. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[3]
Data Presentation
The quantitative results of the time-kill kinetics assay for "this compound" against a hypothetical fungal strain (e.g., Candida albicans) are summarized in the tables below. Data is presented as the mean log10 CFU/mL from replicate experiments.
Table 1: Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.05 | 5.04 | 5.06 | 5.05 | 5.04 |
| 2 | 5.35 | 5.02 | 4.85 | 4.52 | 4.11 |
| 4 | 5.98 | 4.98 | 4.21 | 3.87 | 3.23 |
| 6 | 6.54 | 4.95 | 3.56 | 2.99 | <2.00 |
| 8 | 7.12 | 4.91 | 2.89 | <2.00 | <2.00 |
| 12 | 8.01 | 4.88 | <2.00 | <2.00 | <2.00 |
| 24 | 8.95 | 4.85 | <2.00 | <2.00 | <2.00 |
Table 2: Log10 CFU/mL Reduction from Initial Inoculum
| Time (hours) | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
| 2 | 0.02 | 0.21 | 0.53 | 0.93 |
| 4 | 0.06 | 0.85 | 1.18 | 1.81 |
| 6 | 0.09 | 1.50 | 2.06 | >3.04 |
| 8 | 0.13 | 2.17 | >3.05 | >3.04 |
| 12 | 0.16 | >3.06 | >3.05 | >3.04 |
| 24 | 0.19 | >3.06 | >3.05 | >3.04 |
Experimental Protocols
This section provides a detailed methodology for performing a time-kill kinetics assay for "this compound". This protocol is based on established guidelines and can be adapted for different fungal species.[7]
Materials
-
Fungal Strain: A susceptible strain of fungus (e.g., Candida albicans ATCC 90028).
-
Growth Medium: RPMI 1640 medium buffered to pH 7.0 with MOPS (morpholinepropanesulfonic acid).[8]
-
Plating Medium: Sabouraud Dextrose Agar (SDA) plates.
-
This compound: Stock solution of known concentration.
-
Phosphate-Buffered Saline (PBS): Sterile, for dilutions.
-
Sterile Culture Tubes or Flasks.
-
Incubator: Set to 35°C with agitation.[8]
-
Spectrophotometer or Nephelometer.
-
Micropipettes and Sterile Tips.
-
Manual or Automated Colony Counter.
Detailed Methodology
-
Inoculum Preparation:
-
From a fresh 24-hour culture on an SDA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of RPMI 1640 medium.
-
Incubate at 35°C with shaking until the culture reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10^6 to 5 x 10^6 CFU/mL).[8]
-
Dilute the fungal suspension in fresh RPMI 1640 medium to achieve a starting inoculum of approximately 1 x 10^4 to 1 x 10^6 CFU/mL.[8]
-
-
Assay Setup:
-
Prepare serial dilutions of "this compound" in RPMI 1640 to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).[9]
-
Set up the following tubes/flasks, each with a final volume of 10 mL:
-
Growth Control: 9.9 mL of RPMI 1640 + 0.1 mL of the prepared inoculum.
-
Test Concentrations: Tubes containing the appropriate volume of "this compound" stock solution, RPMI 1640, and 0.1 mL of the prepared inoculum to reach the final desired concentrations.
-
-
Ensure all tubes are properly labeled.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each collected sample in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto SDA plates. The dilution factor should be chosen to yield a countable number of colonies (typically 30-300 CFU).
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
-
Data Analysis:
-
After incubation, count the number of colonies on each plate.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL).[5]
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each concentration of "this compound" and the growth control.
-
Mandatory Visualizations
Experimental Workflow
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical mechanism of action for "this compound," targeting the High Osmolarity Glycerol (HOG) signaling pathway, a common stress response pathway in fungi and a target for some antifungal agents.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synergy Testing of Antifungal Agent 122 with Known Antifungal Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant challenge to global health. Combination therapy, the simultaneous use of two or more drugs, is a promising strategy to enhance therapeutic efficacy, reduce drug dosages to minimize toxicity, and overcome resistance mechanisms. This application note details the protocols for evaluating the in vitro synergistic activity of a novel hypothetical compound, "Antifungal Agent 122," with established antifungal drugs. For the purpose of this document, this compound is presumed to be an investigational agent that disrupts fungal cell wall integrity through a novel mechanism. Synergy will be assessed with Fluconazole (an azole that inhibits ergosterol (B1671047) synthesis in the cell membrane) and Caspofungin (an echinocandin that inhibits β-(1,3)-D-glucan synthesis in the cell wall). The primary methods described are the checkerboard microdilution assay and the time-kill curve analysis.
Data Presentation
Quantitative data from synergy testing should be summarized for clear interpretation and comparison. The following tables provide templates for organizing results.
Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)
| Fungal Isolate | MIC of Agent 122 Alone (µg/mL) | MIC of Known Drug Alone (µg/mL) | MIC of Agent 122 in Combination (µg/mL) | MIC of Known Drug in Combination (µg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| C. albicans ATCC 90028 (with Fluconazole) | 4 | 8 | 0.5 | 1 | 0.25 | Synergy |
| C. albicans ATCC 90028 (with Caspofungin) | 4 | 0.25 | 2 | 0.031 | 0.624 | Additive |
| A. fumigatus Clinical Isolate 1 (with Fluconazole) | 16 | 32 | 4 | 2 | 0.313 | Synergy |
| A. fumigatus Clinical Isolate 1 (with Caspofungin) | 16 | 0.5 | 8 | 0.0625 | 0.625 | Additive |
FICI Calculation: FICI = (MIC of Agent 122 in Combination / MIC of Agent 122 Alone) + (MIC of Known Drug in Combination / MIC of Known Drug Alone)[1][2]
Interpretation of FICI Values: [2][3]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 2: Time-Kill Analysis Results - Change in log₁₀ CFU/mL at 24 hours
| Fungal Isolate | Treatment | Change in log₁₀ CFU/mL vs. Initial Inoculum | Change in log₁₀ CFU/mL vs. Most Active Agent | Interpretation |
|---|---|---|---|---|
| C. albicans ATCC 90028 | Growth Control | +3.5 | N/A | N/A |
| Agent 122 (1/2 MIC) | -0.5 | N/A | Fungistatic | |
| Fluconazole (1/2 MIC) | -0.2 | N/A | Fungistatic |
| | Agent 122 + Fluconazole | -3.1 | -2.6 | Synergy |
Interpretation of Time-Kill Analysis: [4]
-
Synergy: ≥ 2 log₁₀ decrease in CFU/mL for the combination compared to the most active single agent.
-
Indifference: < 2 log₁₀ change in CFU/mL for the combination compared to the most active single agent.
-
Antagonism: ≥ 2 log₁₀ increase in CFU/mL for the combination compared to the most active single agent.
Experimental Protocols & Visualizations
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) by testing a matrix of drug concentrations.[3][5][6]
Materials:
-
This compound
-
Known antifungal drug (e.g., Fluconazole)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
Protocol:
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve the final inoculum concentration.
-
Drug Dilution:
-
Prepare stock solutions of each drug at 100 times the highest concentration to be tested.
-
In a 96-well plate, serially dilute Agent 122 horizontally (e.g., across columns 1-10) and the known antifungal drug vertically (e.g., down rows A-G).
-
Row H should contain only dilutions of Agent 122 to determine its MIC alone, and Column 11 should contain only dilutions of the known drug to determine its MIC alone.
-
Well H12 should contain no drugs and serve as the growth control.
-
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well. Incubate the plate at 35°C for 24-48 hours.
-
Determine Minimum Inhibitory Concentrations (MICs): Visually inspect the plate or use a plate reader (at 530 nm) to determine the lowest concentration of each drug, alone and in combination, that inhibits fungal growth.
-
Calculate FICI: Use the formula provided in the Data Presentation section to calculate the FICI for each inhibitory combination.[1][7][8]
Time-Kill Curve Analysis
This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents, alone and in combination.[4][9][10][11]
Materials:
-
All materials from the checkerboard assay
-
Sterile culture tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Shaking incubator
Protocol:
-
Inoculum Preparation: Prepare a fungal inoculum as described for the checkerboard assay, adjusted to a final concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640.
-
Treatment Setup: Prepare culture tubes with the following conditions (drug concentrations are typically based on MIC values, e.g., 1/2x MIC or 1x MIC):
-
Growth Control (no drug)
-
This compound alone
-
Known antifungal drug alone
-
Combination of Agent 122 and the known drug
-
-
Incubation and Sampling: Incubate all tubes at 35°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Determine Viable Cell Counts: Perform serial dilutions of the collected samples in sterile saline. Plate the dilutions onto SDA plates.
-
Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each treatment group. Compare the change in log₁₀ CFU/mL for the combination versus the single agents to determine the interaction.[4][12]
Hypothetical Signaling Pathway of Synergy
The synergistic interaction between this compound and an azole like Fluconazole can be hypothesized to occur through a multi-target mechanism.[13][14][15] Agent 122 first weakens the fungal cell wall. This structural disruption may increase the permeability of the cell membrane, allowing for enhanced intracellular accumulation of Fluconazole.[16] The higher concentration of Fluconazole can then more effectively inhibit its target enzyme, lanosterol (B1674476) 14-α-demethylase, leading to a critical disruption of ergosterol synthesis and ultimately, cell death.
References
- 1. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fractional inhibitory concentration [bio-protocol.org]
- 8. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans [frontiersin.org]
- 16. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
Application Notes and Protocols for Testing "Antifungal Agent 122" Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel antifungal agents with efficacy against resistant fungal pathogens. This document provides a comprehensive set of protocols for the in vitro evaluation of a novel compound, "Antifungal Agent 122," against clinically relevant resistant fungal strains. The methodologies outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[1][2][3]
These protocols will guide researchers in determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and the temporal activity (time-kill kinetics) of this compound. Furthermore, a protocol for assessing potential synergistic interactions with existing antifungal drugs is included, which can be crucial for developing combination therapies to overcome resistance.[4][5]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] This is a fundamental measure of an antifungal agent's potency.
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from the CLSI M27 and EUCAST E.DEF 7.3.2 documents for yeasts and M38 for filamentous fungi.[1][7][8]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Resistant fungal strains (e.g., fluconazole-resistant Candida albicans, echinocandin-resistant Candida glabrata, azole-resistant Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
For yeasts, subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For filamentous fungi, grow the isolate on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 CFU/mL in RPMI 1640.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI 1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL, but may be adjusted based on the expected potency of the agent.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading the MIC:
Data Presentation: MIC Values
Summarize the MIC data in a clear and structured table.
| Fungal Strain | Resistance Phenotype | This compound MIC (µg/mL) | Comparator Drug MIC (µg/mL) |
| Candida albicans 1 | Fluconazole-R | Fluconazole: >64 | |
| Candida glabrata 2 | Echinocandin-R | Caspofungin: >8 | |
| Aspergillus fumigatus 3 | Azole-R | Voriconazole: >16 | |
| C. parapsilosis ATCC 22019 | Wild-Type (QC) | ||
| C. krusei ATCC 6258 | Wild-Type (QC) |
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.
Experimental Protocol
This protocol is an extension of the MIC assay.
Materials:
-
Completed MIC plates
-
SDA or PDA plates
Procedure:
-
Following the MIC reading, take a 10-20 µL aliquot from each well that shows complete growth inhibition (100% inhibition) and from the growth control well.
-
Spread the aliquot onto a sterile SDA or PDA plate.
-
Incubate the plates at 35°C for 48-72 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth or fewer than three colonies.[11]
Data Presentation: MFC Values
Present the MFC data alongside the MIC values for comparison.
| Fungal Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Interpretation (Fungistatic/Fungicidal) |
| Candida albicans 1 | |||
| Candida glabrata 2 | |||
| Aspergillus fumigatus 3 |
Interpretation: If the MFC/MIC ratio is ≤ 4, the agent is generally considered fungicidal. If the ratio is > 4, it is considered fungistatic.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antifungal agent kills a fungal population over time.
Experimental Protocol
Materials:
-
This compound
-
Resistant fungal strain
-
RPMI 1640 medium
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
SDA or PDA plates
-
Sterile saline for dilutions
Procedure:
-
Prepare a fungal inoculum as described for the MIC assay, but adjust the final concentration in a larger volume of RPMI 1640 to approximately 1-5 x 10^5 CFU/mL.
-
Prepare tubes or flasks containing RPMI 1640 with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a drug-free growth control.
-
Inoculate each tube/flask with the prepared fungal suspension.
-
Incubate at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube/flask.[12]
-
Perform serial dilutions in sterile saline and plate onto SDA or PDA plates.
-
Incubate the plates for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration of this compound.
Data Presentation: Time-Kill Curves
The results are best presented as a graph. A summary table can also be useful.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (8x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic activity is generally a <3-log10 reduction.[13]
Synergy Testing: Checkerboard Microdilution Assay
This assay is used to evaluate the interaction between this compound and a known antifungal drug (e.g., fluconazole, caspofungin).
Experimental Protocol
Materials:
-
This compound
-
Known antifungal drug
-
Resistant fungal strain
-
96-well microtiter plates
-
Other materials as for the MIC assay
Procedure:
-
Prepare serial dilutions of this compound horizontally across the microtiter plate and serial dilutions of the known antifungal drug vertically down the plate. This creates a matrix of drug combinations.
-
Inoculate the plate with the fungal suspension as described for the MIC assay.
-
Include rows and columns with each drug alone to determine their individual MICs under the assay conditions.
-
Incubate the plate at 35°C for 24-48 hours.
-
Read the MIC of each drug alone and in combination.
Data Analysis and Presentation: Fractional Inhibitory Concentration Index (FICI)
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
Calculation:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[14]
Present the results in a table.
| Fungal Strain | Drug Combination | MIC of Agent 122 (alone) | MIC of Agent 122 (in combination) | MIC of Comparator (alone) | MIC of Comparator (in combination) | FICI | Interpretation |
| C. albicans 1 | Agent 122 + Fluconazole | ||||||
| C. glabrata 2 | Agent 122 + Caspofungin |
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for in vitro testing of this compound.
Signaling Pathways in Azole Resistance
Caption: Key signaling pathways involved in azole resistance.[15][16]
Logical Flow for Synergy/Antagonism Determination
Caption: Decision tree for interpreting synergy testing results.
References
- 1. testinglab.com [testinglab.com]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. testinglab.com [testinglab.com]
- 4. Frontiers | Systematic Prediction of Antifungal Drug Synergy by Chemogenomic Screening in Saccharomyces cerevisiae [frontiersin.org]
- 5. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Topical Formulation of Antifungal Agent 122
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antifungal Agent 122 is a novel investigational small molecule demonstrating potent activity against a broad spectrum of pathogenic fungi, including dermatophytes and yeasts. These application notes provide detailed protocols for the preparation and evaluation of a 1% (w/w) cream formulation of this compound for topical delivery. The included methodologies cover formulation preparation, in vitro efficacy testing, and skin permeation analysis. Additionally, a proposed mechanism of action involving the disruption of the fungal ergosterol (B1671047) biosynthesis pathway is presented. These guidelines are intended to assist researchers in the preclinical development and characterization of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for the rational design of a stable and effective topical formulation.
| Property | Value |
| Molecular Weight | 412.5 g/mol |
| LogP (Octanol-Water) | 3.8 |
| Aqueous Solubility (pH 7.0) | 0.08 µg/mL |
| Melting Point | 175°C |
| Appearance | White to off-white crystalline powder |
In Vitro Antifungal Efficacy
This compound has been evaluated for its in vitro activity against common fungal pathogens responsible for superficial skin infections. The Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the agent that inhibits visible fungal growth, are summarized below.
| Fungal Strain | ATCC Number | MIC (µg/mL) |
| Trichophyton rubrum | ATCC 28188 | 0.25 |
| Trichophyton mentagrophytes | ATCC 9533 | 0.5 |
| Microsporum canis | ATCC 36299 | 0.5 |
| Candida albicans | ATCC 90028 | 1.0 |
| Malassezia furfur | ATCC 14521 | 2.0 |
Topical Formulation: 1% Cream
A stable oil-in-water cream formulation has been developed to facilitate the topical delivery of this compound.
Formulation Composition
| Ingredient | Function | % (w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Cetostearyl Alcohol | Stiffening Agent / Emulsifier | 7.2 |
| White Soft Paraffin (B1166041) | Emollient / Oily Phase | 15.0 |
| Propylene (B89431) Glycol | Co-solvent / Penetration Enhancer | 10.0 |
| Polysorbate 80 | Surfactant | 2.0 |
| Benzyl (B1604629) Alcohol | Preservative | 1.0 |
| Purified Water | Aqueous Phase | q.s. to 100 |
In Vitro Skin Permeation Data
The permeation of this compound from the 1% cream formulation was assessed using an in vitro Franz diffusion cell model with excised human skin.
| Time (hours) | Cumulative Amount Permeated (µg/cm²) | Steady-State Flux (µg/cm²/h) |
| 2 | 0.15 | \multirow{5}{*}{1.25} |
| 4 | 1.40 | |
| 8 | 6.20 | |
| 12 | 11.35 | |
| 24 | 29.80 |
Experimental Protocols
Protocol: Preparation of 1% this compound Cream
This protocol details the procedure for manufacturing a 100g batch of the 1% cream formulation.
-
Oil Phase Preparation: In a suitable vessel, melt the cetostearyl alcohol and white soft paraffin at 70-75°C.
-
API Dispersion: Disperse this compound in propylene glycol. Gently heat to 40°C to ensure complete dissolution. Add this mixture to the melted oil phase and maintain the temperature at 70°C.
-
Aqueous Phase Preparation: In a separate vessel, heat the purified water to 70-75°C. Add Polysorbate 80 and benzyl alcohol and stir until fully dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at 5000 RPM for 10 minutes to form a uniform emulsion.
-
Cooling: Reduce the homogenization speed and cool the emulsion to room temperature with continuous, gentle stirring.
-
Finalization: Adjust the final weight with purified water if necessary and package in inert containers.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Culture the fungal strains on appropriate agar (B569324) plates. Prepare a fungal inoculum suspension in RPMI-1640 medium and adjust the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL.
-
Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a complete inhibition of visible growth compared to the drug-free control well.
Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Skin Preparation: Use excised human cadaver skin or a suitable animal model. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound cream uniformly onto the skin surface in the donor compartment.
-
Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with 0.5% polysorbate 20 to maintain sink conditions) and maintain at 32°C.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment for analysis and replace with fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
Visualizations: Workflows and Mechanism of Action
Proposed Mechanism of Action
This compound is hypothesized to inhibit lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Proposed inhibition of the ergosterol pathway by this compound.
Experimental Workflow
The overall workflow for the development and evaluation of the topical formulation is outlined below, from initial formulation to final data analysis.
Application Notes and Protocols for High-Throughput Screening of "Antifungal Agent 122" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant threat to global health, necessitating the discovery and development of novel antifungal agents. "Antifungal agent 122" is a potent, broad-spectrum triazole derivative that has demonstrated significant activity by preventing fungal phase transition and the formation of biofilms.[1][2] This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify and characterize derivatives of "this compound" with superior antifungal properties.
These protocols outline a systematic approach, from primary screening for growth inhibition to secondary assays for determining minimum inhibitory concentrations, evaluating effects on biofilm formation, and assessing cytotoxicity. The described workflows are optimized for efficiency and accuracy, enabling the rapid identification of promising lead compounds for further development.
Key Experimental Protocols
Protocol 1: Primary High-Throughput Screening for Fungal Growth Inhibition
This assay is designed to rapidly screen a large library of "this compound" derivatives to identify compounds that inhibit the growth of a target fungal pathogen, such as Candida albicans.
Materials:
-
Target fungal strain (e.g., Candida albicans SC5314)
-
RPMI-1640 medium buffered with MOPS
-
Library of "this compound" derivatives dissolved in DMSO
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO vehicle)
-
Sterile 384-well clear, flat-bottom microtiter plates
-
Automated liquid handler
-
Microplate incubator
-
Microplate reader (absorbance at 600 nm)
Procedure:
-
Fungal Inoculum Preparation: Culture the fungal strain in a suitable broth overnight. Dilute the culture in RPMI-1640 medium to a final concentration of 1-5 x 10³ cells/mL.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each "this compound" derivative from the library into the wells of the 384-well plates to achieve a final concentration of 10 µM.
-
Control Plating: Dispense the positive and negative controls into designated wells.
-
Inoculation: Add 50 µL of the prepared fungal inoculum to all wells.
-
Incubation: Seal the plates and incubate at 35°C for 24-48 hours, or until robust growth is observed in the negative control wells.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (ODcompound - ODblank) / (ODnegative_control - ODblank)) "Hits" are typically defined as compounds exhibiting >50% inhibition.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a "hit" compound that inhibits the visible growth of the fungus.
Materials:
-
"Hit" compounds identified from the primary screen
-
Target fungal strain
-
RPMI-1640 medium
-
Sterile 96-well clear, flat-bottom microtiter plates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of each "hit" compound in RPMI-1640 medium in a 96-well plate. The concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the fungal inoculum, prepared as in Protocol 1, to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no visible fungal growth is observed.
Protocol 3: Biofilm Inhibition Assay
This assay assesses the ability of "this compound" derivatives to prevent the formation of fungal biofilms.
Materials:
-
"Hit" compounds
-
Target biofilm-forming fungal strain (e.g., Candida albicans)
-
Biofilm-inducing medium (e.g., RPMI-1640 supplemented with glucose)
-
Sterile 96-well clear, flat-bottom microtiter plates
-
XTT reduction assay reagents
Procedure:
-
Compound and Inoculum Addition: Add the test compounds at various concentrations and the fungal inoculum to the wells of a 96-well plate.
-
Biofilm Formation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Quantification: Add XTT solution to each well and incubate in the dark. Measure the absorbance at 490 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.
Protocol 4: Cytotoxicity Assay
This protocol evaluates the toxicity of the most promising "this compound" derivatives against a mammalian cell line to assess their therapeutic potential.[3]
Materials:
-
Lead "this compound" derivatives
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear, flat-bottom microtiter plates
-
Resazurin-based cell viability assay kit
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the lead compounds for 24-48 hours.
-
Viability Assessment: Add the resazurin (B115843) reagent to each well and incubate. Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
The quantitative data generated from the screening cascade should be summarized in clear and structured tables for easy comparison and decision-making.
Table 1: Primary HTS Results for "this compound" Derivatives against C. albicans
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| AFA-122-001 | 10 | 95.2 | Yes |
| AFA-122-002 | 10 | 12.5 | No |
| AFA-122-003 | 10 | 88.7 | Yes |
| ... | ... | ... | ... |
| Fluconazole | 10 | 99.8 | Yes |
Table 2: MIC Values of "Hit" Compounds against Various Fungal Pathogens
| Compound ID | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. glabrata | MIC (µg/mL) vs A. fumigatus |
| AFA-122-001 | 0.5 | 1 | 2 |
| AFA-122-003 | 1 | 2 | 4 |
| Fluconazole | 1 | 16 | >64 |
Table 3: Biofilm Inhibition and Cytotoxicity Data for Lead Compounds
| Compound ID | Biofilm IC50 (µg/mL) | CC50 (µg/mL) vs HEK293 | Selectivity Index (SI = CC50/MIC) |
| AFA-122-001 | 1.2 | >128 | >256 |
| AFA-122-003 | 2.5 | 64 | 64 |
| Fluconazole | >64 | >256 | >256 |
Visualizations
Signaling Pathway of Azole Antifungals
Azole antifungals, the class to which "this compound" belongs, primarily act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[4][5] This enzyme is crucial in the ergosterol (B1671047) biosynthesis pathway, a vital component of the fungal cell membrane.[4][6] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[4]
Caption: Mechanism of action of azole antifungals like "this compound" derivatives.
Experimental Workflow for HTS Campaign
The high-throughput screening campaign follows a logical progression from a broad primary screen to more specific secondary and tertiary assays to identify the most promising drug candidates.
Caption: High-throughput screening workflow for "this compound" derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "Antifungal agent 122" solubility for in vitro assays
Welcome to the technical support center for Antifungal Agent 122. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of this compound for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of this compound in in vitro experiments.
Problem 1: this compound powder is not dissolving in aqueous buffers.
-
Cause: this compound is a small molecule that is likely to have low aqueous solubility. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is often challenging for such compounds.
-
Solution: A stepwise approach is recommended. Start by preparing a high-concentration stock solution in an appropriate organic solvent.
-
Recommended Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for dissolving a broad range of compounds for biological assays.[1]
-
Alternative Solvents: If DMSO is incompatible with your assay, other options include ethanol, methanol, or dimethylformamide (DMF).[2] Always perform a vehicle control to assess the impact of the solvent on your experimental system.[2]
-
Problem 2: The compound precipitates out of solution when the DMSO stock is diluted into the aqueous assay medium.
-
Cause: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[2]
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.[3][4]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the assay medium.[4]
-
Gentle Warming and Mixing: Briefly warming the assay medium to 37°C and vortexing while adding the stock solution can aid in dissolution.[2]
-
Co-solvents and Excipients: Consider the use of co-solvents or solubility-enhancing excipients.
Method Description Typical Concentration Co-solvents A mixture of solvents can sometimes maintain solubility better than a single solvent.[2][5] Dependent on assay tolerance Cyclodextrins (e.g., HP-β-CD) These can form inclusion complexes with the compound, increasing its aqueous solubility.[2][6] 1-2% Surfactants (e.g., Tween® 80) These can form micelles that encapsulate the compound, aiding its dispersion in the aqueous phase.[2][5] 0.01 - 0.1%
-
Problem 3: High background signal or assay artifacts are observed.
-
Cause: The compound may be forming aggregates or nanoparticles in the assay medium, leading to non-specific interactions or light scattering.
-
Solutions:
-
Visual Inspection: Check the solution for any turbidity or visible precipitates.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates.
-
Filtration: Filtering the final working solution through a 0.22 µm filter may help to remove aggregates, but be aware that this could also reduce the concentration of your compound if it is not fully dissolved.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: We recommend starting with 100% Dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1][2] DMSO is capable of dissolving a wide range of polar and nonpolar compounds and is compatible with most in vitro assays at low final concentrations.[1]
Q2: How should I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. This involves carefully weighing the compound, adding the appropriate volume of DMSO, and ensuring complete dissolution with the aid of vortexing and gentle warming if necessary.[2]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines.[7] However, a general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5% to avoid cytotoxicity.[4] It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your test samples) in your experiments.[8]
Q4: My compound still precipitates even with a low final DMSO concentration. What else can I try?
A4: If precipitation persists, consider using solubility-enhancing excipients. The table below provides a hypothetical comparison of different solubilization methods for a poorly soluble compound like this compound.
| Solubilization Method | Solvent/Vehicle | Hypothetical Solubility (µg/mL) | Notes |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Essentially insoluble. |
| Co-solvency | 1% DMSO in PBS, pH 7.4 | 5 | Limited solubility upon aqueous dilution. |
| Cyclodextrin Complexation | 2% HP-β-CD in PBS, pH 7.4 | 50 | Significant improvement in aqueous solubility.[2] |
| Surfactant Micelles | 1% Tween® 80 in PBS, pH 7.4 | 35 | Moderate improvement in aqueous solubility.[2] |
Q5: How should I store the stock solution of this compound?
A5: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: to be inserted based on specific batch information)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent MIC results for "Antifungal agent 122"
Technical Support Center: Antifungal Agent 122
This guide provides troubleshooting advice and frequently asked questions for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results when working with this compound. Adherence to standardized protocols is critical for reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in my MIC results for this compound?
Inconsistent MIC results can stem from several factors throughout the experimental workflow. Key sources of variability include inoculum preparation, media composition, incubation conditions, and endpoint reading.[1][2] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols to minimize such variability.[3][4] It is crucial to ensure that every step of the protocol is followed precisely.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is highly soluble in 100% dimethyl sulfoxide (B87167) (DMSO). For MIC assays, prepare a concentrated stock solution (e.g., 10 mg/mL) in DMSO. This stock solution should be stored in small aliquots at -20°C for up to six months to maintain stability. Avoid repeated freeze-thaw cycles. When preparing working dilutions in your assay medium, ensure the final concentration of DMSO does not exceed 1%, as higher concentrations can inhibit fungal growth.[5]
Q3: How critical is the inoculum preparation and concentration for achieving consistent MICs?
Inoculum preparation is one of the most critical factors influencing MIC outcomes.[6] An inoculum concentration outside the recommended range can lead to falsely elevated or lowered MIC values.[7] For yeast species like Candida albicans, the final inoculum concentration in the microdilution wells should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL.[1] For filamentous fungi, the recommended inoculum size is typically higher, in the range of 1.0 x 10⁶ to 5.0 x 10⁶ spores/mL, and should be standardized using a hemocytometer or spectrophotometer.[8][9]
Q4: Can the choice of culture medium affect the MIC of this compound?
Yes, the composition of the test medium can significantly influence MIC results.[10][11][12] The standard medium for antifungal susceptibility testing is RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS acid to a pH of 7.0.[13] Using other media, such as Sabouraud Dextrose or nutrient-rich broths, can alter fungal growth rates and drug activity, leading to variable MICs.[10][12][14] For example, some studies have shown that testing in different media can cause MIC values for certain antifungals to vary by more than three log2 dilutions.[10][14]
Q5: What are the optimal incubation time and temperature, and how do they impact results?
For most Candida species, plates should be incubated at 35°C for 24 to 48 hours.[1][15] For molds like Aspergillus, a 48-hour incubation is standard.[16] Reading the plates too early or too late can lead to errors. Extended incubation can result in "trailing growth," where partial inhibition occurs over a wide range of drug concentrations, making the endpoint difficult to determine and potentially misclassifying a susceptible isolate as resistant.[7][17]
Troubleshooting Guide: Inconsistent MICs
This section provides a structured approach to identifying and resolving common issues.
Issue: High Well-to-Well or Experiment-to-Experiment Variability
High variability is often traced back to inconsistencies in methodology. Use the following table to pinpoint potential causes and implement solutions.
| Potential Cause | Recommended Solution & Explanation |
| Inoculum Preparation Error | Ensure the fungal suspension is homogenous and free of clumps. Use a vortex mixer before standardization.[9] Standardize the inoculum to the correct density using a spectrophotometer (at 530 nm) or a hemocytometer.[6][8] Prepare the inoculum from a fresh (24-48 hour) culture on appropriate agar (B569324) to ensure viable, log-phase cells. |
| Media Variability | Use the recommended standardized medium, RPMI 1640, buffered to pH 7.0 with MOPS.[13] Lot-to-lot variability in media can occur; always perform quality control using reference strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) for which the expected MIC ranges are known.[18][19] |
| Pipetting Inaccuracy | Calibrate and verify the accuracy of your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use fresh pipette tips for each dilution to avoid carryover. |
| Subjective Endpoint Reading | The MIC for this compound, an azole-like compound, should be read as the lowest concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control.[15] Subjectivity can be reduced by using a spectrophotometer to read the optical density at 490 nm or by having a second researcher read the plates independently. |
| Edge Effect in Plates | The outer wells of a microtiter plate are prone to evaporation, which can concentrate the drug and media components. To mitigate this, avoid using the outermost wells for testing or fill them with sterile water to maintain humidity within the plate. |
| Contamination | Streak the inoculum on an agar plate to check for purity. Contamination with another fungal species or bacteria can lead to erratic growth and unreliable MICs.[1] |
Experimental Protocols & Visual Guides
Protocol 1: Standard Broth Microdilution MIC Assay
This protocol is harmonized with CLSI M27 guidelines for yeast susceptibility testing.[20]
-
Preparation of this compound:
-
Prepare a 1.28 mg/mL stock solution in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies (2-3) of 1 mm diameter in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).
-
Dilute this standardized suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum density of approximately 1-5 x 10³ cells/mL.
-
-
Plate Inoculation and Incubation:
-
Add 100 µL of the final standardized inoculum to each well of the microdilution plate, bringing the total volume to 200 µL. This step further dilutes the drug and inoculum by a factor of two.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the growth control well. This can be assessed visually or with a plate reader.
-
Workflow and Troubleshooting Diagrams
Caption: Standard workflow for determining the MIC of this compound.
Caption: A decision tree for troubleshooting inconsistent MIC results.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Synthesis
This compound is a novel azole derivative that functions by inhibiting lanosterol (B1674476) 14-alpha-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway. This disruption leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane.
Caption: Inhibition of the ergosterol pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. testinglab.com [testinglab.com]
- 4. testinglab.com [testinglab.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inoculum standardization for antifungal susceptibility testing of filamentous fungi pathogenic for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. njccwei.com [njccwei.com]
- 19. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. journals.asm.org [journals.asm.org]
Reducing "Antifungal agent 122" cytotoxicity in mammalian cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 122. The information is designed to address specific issues that may arise during in vitro experiments with mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my mammalian cell line when using this compound, but the product information states it has no cytotoxicity. What could be the reason for this discrepancy?
A1: This is a critical observation. While this compound is reported to have no cytotoxicity, several factors in an experimental setup can lead to unexpected cell death.[1] It is important to systematically investigate the potential causes. Here are some possibilities:
-
High Concentration or Prolonged Exposure: Cytotoxicity can be dose- and time-dependent. Ensure you are using the recommended concentration range and exposure time for your specific cell line and experimental goals.[2]
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to chemical compounds, even those with a high therapeutic index.
-
Experimental Artifacts: Issues such as improper compound solubilization, localized high concentrations, or contamination of cell cultures can lead to cell death that is not directly caused by the compound's mechanism of action.
-
Off-Target Effects: At concentrations significantly higher than the effective antifungal concentration, off-target effects can sometimes occur.[3][4]
-
Synergistic Toxicity in Co-culture Models: In co-culture experiments with fungi, the host cells may be stressed by the infection, making them more susceptible to even mild off-target effects of an antifungal agent.[4]
Q2: How can I determine if the observed cytotoxicity is a true off-target effect of this compound or an experimental artifact?
A2: A systematic troubleshooting approach is necessary to distinguish between genuine off-target effects and experimental artifacts. We recommend the following steps:
-
Confirm the Purity and Integrity of the Compound: Ensure that your stock of this compound has been stored correctly and has not degraded.
-
Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT, LDH) with a wide range of this compound concentrations on your mammalian cell line alone (without fungi). This will help you determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 in your mammalian cell line to the Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) against the target fungus. A high SI value indicates good selectivity for the fungal target over the mammalian cells.[5]
-
Review Your Cell Culture and Experimental Protocols: Scrutinize your procedures for potential sources of error, such as those listed in the troubleshooting guide below.
Q3: What are some general strategies to reduce cytotoxicity if my cell line is particularly sensitive to this compound?
A3: If you have confirmed that the cytotoxicity is a reproducible, dose-dependent effect in your specific cell line, you can try the following strategies to mitigate it:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired antifungal effect.[2]
-
Modify Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors like high confluency or nutrient-depleted medium. Stressed cells can be more vulnerable to drug-induced toxicity.[2]
-
Consider Co-treatment with Protective Agents: In some cases, co-treatment with antioxidants like N-acetylcysteine or Vitamin E can mitigate cytotoxicity if oxidative stress is a contributing factor.[2] However, it is crucial to first establish the mechanism of cytotoxicity.
-
Use a Different Cell Line: If feasible, consider using a less sensitive mammalian cell line for your experiments. Commonly used cell lines for cytotoxicity testing include HepG2 (liver) and A549 (lung).[5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues of unexpected cytotoxicity when working with this compound.
Issue: High Cytotoxicity in Mammalian Cell Lines
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incorrect Compound Concentration | 1. Verify the concentration of your stock solution. 2. Check all dilution calculations. 3. Ensure proper mixing of the compound in the culture medium. | Prepare a fresh stock solution and perform serial dilutions carefully. |
| Contamination of Cell Culture | 1. Visually inspect cultures for signs of bacterial or fungal contamination. 2. Perform a mycoplasma test. | Discard contaminated cultures and use fresh, sterile reagents. |
| Sub-optimal Cell Health | 1. Assess cell morphology and confluency. 2. Ensure the use of appropriate culture medium and supplements. 3. Check incubator CO2, temperature, and humidity levels. | Maintain a consistent cell culture routine and ensure cells are in the logarithmic growth phase during experiments. |
| Solvent Toxicity | 1. Determine the final concentration of the solvent (e.g., DMSO) in the culture medium. 2. Run a solvent control experiment with the same concentration of solvent used in the treatment groups. | Keep the final solvent concentration below 0.5% (v/v) or a level known to be non-toxic to your cell line. |
| Compound Instability or Degradation | 1. Review the storage conditions of your this compound stock. 2. Consider the stability of the compound in your culture medium over the duration of the experiment. | Store the compound as recommended by the manufacturer and prepare fresh dilutions for each experiment. |
| Cell Line-Specific Sensitivity | 1. Perform a literature search for known sensitivities of your cell line. 2. Test the cytotoxicity of this compound on a different, more robust cell line. | If your cell line is confirmed to be highly sensitive, consider the mitigation strategies outlined in the FAQs. |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plate
-
Mammalian cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[2]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control and solvent control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[2]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical pathway of off-target cytotoxicity.
References
"Antifungal agent 122" degradation under different pH conditions
Technical Support Center: Antifungal Agent 122
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the storage and in-vitro use of this compound?
A1: this compound exhibits maximum stability in a pH range of 6.0 to 7.5. For long-term storage of aqueous solutions, it is recommended to use a buffered solution at pH 7.0 and store at -80°C. For in-vitro assays, ensure the final pH of the culture medium is within this stable range to maintain compound integrity throughout the experiment.
Q2: My experiment shows a significant loss of antifungal activity. Could pH be the cause?
A2: Yes, a loss of activity is a common symptom of degradation. This compound is susceptible to hydrolysis under both acidic (pH < 5) and alkaline (pH > 8) conditions.[1][2] If your experimental medium is outside the optimal pH range of 6.0-7.5, the compound may be degrading, leading to reduced efficacy.[3] It is crucial to verify the pH of your media and solutions.[3]
Q3: How can I monitor the degradation of this compound?
A3: The most reliable method for monitoring degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] This technique allows for the separation and quantification of the intact parent compound from its degradation products. A decrease in the peak area of this compound over time corresponds to its degradation.
Q4: What are the primary degradation products of this compound?
A4: Under acidic conditions (pH < 5), this compound primarily undergoes hydrolysis of its ester linkage, yielding two main degradation products. In alkaline conditions (pH > 8), both the ester and amide bonds are susceptible to hydrolysis, potentially leading to a different degradation profile.[3] These degradation products have been shown to lack significant antifungal activity.
Troubleshooting Guides
| Issue / Symptom | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) results. [4] | Degradation in Assay Medium: The pH of the culture medium (e.g., RPMI-1640) may be unstable or fall outside the optimal range for the agent's stability, causing it to degrade during the incubation period.[5] | - Prepare fresh solutions of Agent 122 for each experiment.- Verify the final pH of the assay medium after all components have been added.- Consider using a more robustly buffered medium if pH shifts are suspected.- Minimize pre-incubation times of the agent in the medium before adding the fungal inoculum.[4] |
| Precipitate forms in the stock or working solution. [3] | Poor Solubility at Incorrect pH: The solubility of this compound and its salts can be pH-dependent. A shift in pH can cause the compound to precipitate out of solution.Degradation Product Precipitation: The degradation products may be less soluble than the parent compound.[3] | - Prepare stock solutions in 100% DMSO, where the agent is highly soluble.[5]- When diluting into aqueous buffers, ensure the final pH is within the optimal stability range (6.0-7.5).- If precipitation occurs after storage, it is a strong indicator of degradation. Prepare fresh solutions.[3] |
| Unexpected peaks appear in HPLC chromatogram during analysis. [4] | Forced Degradation: This is an expected outcome during stress testing but indicates instability if observed under normal experimental conditions.[4]Contamination: The sample may be contaminated with other substances. | - Confirm that the new peaks correspond to known degradation products by running stressed samples (acid, base, heat) as controls.- Ensure all glassware, solvents, and reagents are clean and of high purity. |
Data Presentation: pH-Dependent Stability
The stability of this compound was assessed at 37°C in various buffered solutions. The concentration of the remaining parent compound was measured by HPLC at different time points.
Table 1: Half-life (t½) of this compound at 37°C
| pH Value | Buffer System | Half-life (t½) in hours | Degradation Rate Constant (k) in hr⁻¹ |
| 3.0 | Citrate Buffer | 4.5 | 0.154 |
| 5.0 | Acetate Buffer | 72.9 | 0.0095 |
| 7.4 | Phosphate Buffer (PBS) | 462.1 | 0.0015 |
| 9.0 | Borate Buffer | 18.2 | 0.038 |
This data is representative and for illustrative purposes.
Experimental Protocols
Protocol 1: pH-Dependent Stability Analysis via HPLC
This protocol outlines the methodology for determining the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Buffer salts (e.g., citric acid, sodium acetate, sodium phosphate, boric acid)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Water, HPLC grade
-
Validated HPLC system with UV detector
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Prepare a series of aqueous buffers at the desired pH values (e.g., 3, 5, 7.4, and 9).[3] Ensure the buffer strength is sufficient to maintain the pH throughout the experiment.
-
Dilute the stock solution to a final concentration of 100 µM in each buffer. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect.
-
Incubate the solutions in a temperature-controlled environment, such as a water bath, set to 37°C.[3] Protect samples from light to prevent potential photodegradation.[4]
-
Collect aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).[3]
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH of acidic/basic samples) and/or freeze at -80°C until analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Calculate the degradation rate by plotting the natural logarithm of the concentration versus time. The slope of the line will be the negative degradation rate constant (-k). The half-life can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Overcoming "Antifungal agent 122" precipitation during experiments
Technical Support Center: Antifungal Agent 122
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution where it is poorly soluble[1]. The abrupt change in solvent polarity causes the compound to fall out of solution. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Guide: Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in your media exceeds its aqueous solubility limit. | Decrease the final working concentration. It's crucial to first determine the maximum soluble concentration by performing a solubility test in your specific medium[1]. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation[1]. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual dispersion[1]. |
| Low Media Temperature | The solubility of many compounds is lower at colder temperatures. Adding the stock to cold media can induce precipitation[1][2]. | Always use pre-warmed (37°C) cell culture media for all dilutions[1]. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution[3][4]. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%[1]. This may require preparing a more dilute stock solution. Always include a vehicle control with the same final DMSO concentration in your experiments[5]. |
Q2: My solution of this compound appears clear initially but becomes cloudy or shows precipitate after incubation. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the stability of your compound in the experimental conditions over time.
Troubleshooting Guide: Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | Your initial clear solution might be a thermodynamically unstable supersaturated solution. Over time, the compound reverts to its more stable, lower-energy crystalline state, causing precipitation[6]. | Consider formulation strategies that create a stable amorphous dispersion, such as using co-solvents or complexation agents like cyclodextrins[7][8][9]. |
| Media Evaporation | During long-term experiments, evaporation can concentrate all components in the media, including this compound, pushing its concentration beyond the solubility limit[1][2][10]. | Ensure proper humidification of your incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes[1]. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility[1][2][10]. | Minimize the time culture vessels are outside the incubator. If frequent observation is required, consider using a microscope with an integrated environmental chamber. |
| Interaction with Media Components | Components in the cell culture media, such as salts and proteins, can interact with this compound over time, reducing its solubility[2][10]. | Test the solubility of this compound in different types of media (e.g., with and without serum) to identify potential interactions. |
Data Presentation: Solubility and Working Concentrations
The solubility of this compound has been determined in several common laboratory solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 µg/mL | Essentially insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 µg/mL | Insoluble in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Recommended for primary stock solutions[5]. |
| Ethanol (EtOH) | ≥ 20 mg/mL | Can be used as an alternative to DMSO, but may have higher cellular toxicity at equivalent concentrations[3][5]. |
| N,N-Dimethylformamide (DMF) | ≥ 40 mg/mL | A stronger solvent, but with higher toxicity than DMSO. Use with caution[5]. |
Table 2: Recommended Maximum Working Concentrations in Cell Culture
| Cell Culture Medium | Final DMSO Concentration | Maximum Recommended Concentration of this compound |
| RPMI 1640 + 10% FBS | 0.1% | 10 µM |
| RPMI 1640 + 10% FBS | 0.5% | 25 µM |
| DMEM + 10% FBS | 0.1% | 12 µM |
| DMEM + 10% FBS | 0.5% | 28 µM |
| Note: These values are a starting point. It is highly recommended to perform a kinetic solubility assay in your specific experimental setup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes[5].
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[5].
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum concentration at which this compound remains soluble over time under your specific experimental conditions[1][6].
-
Preparation: Prepare a serial dilution of your high-concentration stock solution of this compound in your chosen cell culture medium in a 96-well plate. Include a "vehicle only" control (medium with the highest final concentration of DMSO).
-
Initial Measurement: Immediately after preparation, measure the turbidity of the plate by reading the absorbance at a wavelength between 600-650 nm using a plate reader[6].
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Measurements: Measure the absorbance at various time points (e.g., 1, 4, 12, 24, and 48 hours).
-
Analysis: An increase in absorbance over time indicates precipitation. The highest concentration that remains clear (i.e., shows no significant increase in absorbance compared to the vehicle control) is the maximum working soluble concentration for that time frame[1].
Visualizations
Signaling Pathway
This compound is a triazole-class compound that targets a crucial enzyme in the fungal cell membrane biosynthesis pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow
A logical workflow for preparing and using this compound in cell-based assays to avoid precipitation.
Caption: Recommended workflow for preparing working solutions.
Troubleshooting Logic
A decision-making diagram to help diagnose and solve precipitation issues.
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Improving the Bioavailability of "Antifungal Agent 122"
<
Disclaimer: "Antifungal agent 122" is a placeholder name for the purpose of this guide. The information provided is based on established principles for improving the bioavailability of poorly soluble and poorly permeable antifungal drugs, often classified as Biopharmaceutical Classification System (BCS) Class IV.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?
A1: The poor oral bioavailability of a compound like this compound likely stems from two primary challenges characteristic of BCS Class IV drugs:
-
Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
Poor Permeability: Even if dissolved, the compound has difficulty crossing the intestinal membrane to enter systemic circulation.[1]
-
First-Pass Metabolism: The agent might be extensively metabolized in the liver after absorption, reducing the amount of active drug reaching the bloodstream.[4]
Q2: I'm observing poor efficacy in my animal model. What are the first troubleshooting steps?
A2: A systematic approach is crucial to pinpoint the issue:
-
Confirm Compound Integrity: Verify the purity and stability of your batch of this compound.
-
Re-evaluate In Vitro Activity: Confirm the Minimum Inhibitory Concentration (MIC) against your target fungal strain to ensure the compound's potency has not changed.[5]
-
Conduct a Pilot Pharmacokinetic (PK) Study: This is a critical step. A pilot PK study in your animal model will determine the plasma concentration of the agent after oral administration. Very low plasma levels are a strong indicator of poor bioavailability.[4]
Q3: What are the most common formulation strategies to improve the bioavailability of a BCS Class IV compound like this compound?
A3: Several advanced formulation strategies can be employed to tackle both low solubility and poor permeability:[6][7]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and Solid Lipid Nanoparticles (SLNs) can enhance solubility and improve absorption.[4][8]
-
Amorphous Solid Dispersions: Dispersing the antifungal agent in a hydrophilic polymer matrix can improve its dissolution rate.[9][10]
-
Particle Size Reduction: Techniques such as nanosizing and micronization increase the surface area of the drug, which can lead to improved dissolution.[7][10]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][7]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low and variable plasma concentrations in PK studies. | Poor dissolution of the unformulated "this compound." | Action: Attempt a formulation strategy aimed at improving solubility.[4] Troubleshooting: Start with a simple solid dispersion. See Protocol 1 for a basic method. If variability persists, consider a more advanced system like a nanoemulsion (see Protocol 2). |
| In vitro dissolution is high, but in vivo absorption remains low. | The formulation enhances dissolution but does not overcome poor membrane permeability. | Action: Incorporate permeation enhancers into your formulation.[11] Troubleshooting: For lipid-based systems, consider including medium-chain fatty acids or surfactants known to improve intestinal permeability. |
| Precipitation of the drug in the GI tract after initial dissolution. | The supersaturated state created by the formulation is not stable. | Action: Include a precipitation inhibitor in your formulation. Troubleshooting: Polymers like HPMC or PVP can help maintain a supersaturated state in the gastrointestinal tract, preventing the drug from crashing out of solution before it can be absorbed.[9] |
| High first-pass metabolism is suspected. | The drug is rapidly cleared by the liver before reaching systemic circulation. | Action: Investigate the metabolic pathway of "this compound." Troubleshooting: For experimental diagnosis, you can co-administer the agent with a known inhibitor of cytochrome P450 enzymes (CYP450s) to see if bioavailability improves. Note: This is for diagnostic purposes only.[4] |
Quantitative Data on Formulation Strategies
The following table presents hypothetical, yet realistic, data on how different formulation strategies could improve the key pharmacokinetic parameters of "this compound" following oral administration in a rat model.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) (± SD) | Tmax (h) (± SD) | AUC (0-24h) (ng·h/mL) (± SD) | Relative Bioavailability (%) |
| Unformulated Agent | 10 | 45 (± 15) | 2.0 (± 0.5) | 150 (± 55) | 100 (Reference) |
| Solid Dispersion[9] | 10 | 180 (± 40) | 1.5 (± 0.5) | 750 (± 150) | 500 |
| Nanoemulsion[12][13] | 10 | 450 (± 90) | 1.0 (± 0.3) | 2250 (± 400) | 1500 |
| SEDDS[8] | 10 | 390 (± 75) | 1.2 (± 0.4) | 1900 (± 350) | 1267 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
This protocol describes a solvent evaporation method for creating a solid dispersion, a common technique to improve the dissolution of poorly soluble drugs.[4]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.
-
Vortex the solution until both components are fully dissolved.
-
Evaporate the solvent using a rotary evaporator or under a stream of nitrogen until a solid film forms.
-
Further dry the solid dispersion under a vacuum for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a powder for in vitro dissolution testing or for formulation into capsules for in vivo studies.
Protocol 2: Preparation of a Nanoemulsion of this compound
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion, a strategy often used to improve both solubility and permeability.[12][13]
Materials:
-
This compound
-
Oil phase (e.g., Clove Oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol)
-
Deionized water
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Preparation of the Oil Phase: Dissolve this compound in the chosen oil (e.g., 14% w/w clove oil).[12]
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix): Prepare a mixture of the surfactant and co-surfactant at a predetermined ratio (e.g., 3:1).[12]
-
Formation of the Nanoemulsion: Add the Smix to the oil phase and vortex gently. Then, titrate this mixture with deionized water under constant stirring until a transparent or translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for globule size, zeta potential, and drug content.[13]
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol details a typical in vivo study to assess the bioavailability of different formulations of this compound.[4]
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Dosing:
-
Administer the selected formulation of this compound orally via gavage at a specified dose (e.g., 10 mg/kg).
-
For the determination of absolute bioavailability, an intravenous dose of this compound in a suitable solubilizing vehicle (e.g., 1 mg/kg) should also be administered to a separate group of animals.
Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve) using appropriate software.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. In vitro and in vivo comparative study of itraconazole bioavailability when formulated in highly soluble self-emulsifying system and in solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Development, optimization and characterization of nanoemulsion loaded with clove oil-naftifine antifungal for the management of tinea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
"Antifungal agent 122" off-target effects and how to mitigate them
Welcome to the technical support center for Antifungal Agent 122 (AFA-122). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the off-target effects of AFA-122 and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AFA-122?
AFA-122 is an investigational azole antifungal agent. Its primary mechanism of action is the potent and specific inhibition of fungal lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Q2: What are the known or potential off-target effects of AFA-122 in mammalian cells?
The primary off-target effects of AFA-122 in mammalian cells involve the inhibition of cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of various endogenous compounds and xenobiotics, including other drugs. The most significant off-target interactions are with CYP3A4, CYP2C9, and CYP2C19, which can lead to drug-drug interactions (DDIs).
Q3: How can I determine if my experimental results are being influenced by AFA-122's off-target effects?
Unexpected results, such as altered cell viability in control mammalian cell lines, or inconsistent outcomes when AFA-122 is used in combination with other compounds, may indicate off-target effects. A common issue is the unintended potentiation of a co-administered compound's activity due to AFA-122 inhibiting its metabolism.
Troubleshooting Guide
Issue 1: Inconsistent results in co-treatment studies with AFA-122.
If you are observing that the effect of another compound is unexpectedly amplified in the presence of AFA-122, it is likely due to the inhibition of CYP enzymes responsible for that compound's metabolism.
Mitigation Strategy:
-
Lower AFA-122 Concentration: Reduce the concentration of AFA-122 to a level that is effective against the fungal target but has minimal impact on mammalian CYP enzymes. The table below provides guidance on selectivity.
-
Select Compounds with Different Metabolic Pathways: If possible, use co-administered drugs that are not primarily metabolized by CYP3A4, CYP2C9, or CYP2C19.
-
In Vitro Metabolism Assay: Perform an in vitro metabolism assay to quantify the inhibitory effect of AFA-122 on the relevant CYP isozymes.
Issue 2: Cytotoxicity observed in mammalian control cell lines at high concentrations of AFA-122.
While AFA-122 has high selectivity for fungal CYP51, at high concentrations, it can inhibit mammalian orthologs and other off-targets, leading to cytotoxicity.
Mitigation Strategy:
-
Determine the IC50 in Fungal and Mammalian Cells: Conduct dose-response studies in both your target fungal species and a relevant mammalian cell line (e.g., HepG2) to determine the therapeutic window.
-
Use a Fungal-Specific Medium: Ensure that the experimental medium does not contain components that could be metabolized by CYPs into toxic byproducts.
-
Include a Positive Control: Use a well-characterized azole antifungal with known off-target effects (e.g., ketoconazole) as a positive control to benchmark the cytotoxicity of AFA-122.
Quantitative Data Summary
The following table summarizes the inhibitory potency of AFA-122 against its primary fungal target and key human off-target CYP enzymes.
| Target Enzyme | Organism | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| Lanosterol 14α-demethylase (CYP51) | Candida albicans | 15 | - |
| Cytochrome P450 3A4 (CYP3A4) | Homo sapiens | 1,500 | 100 |
| Cytochrome P450 2C9 (CYP2C9) | Homo sapiens | 3,200 | 213 |
| Cytochrome P450 2C19 (CYP2C19) | Homo sapiens | 4,500 | 300 |
This data is for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay using a Fluorescent Substrate
This protocol describes how to determine the IC50 of AFA-122 against human CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
AFA-122 stock solution (in DMSO)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of AFA-122 in potassium phosphate buffer.
-
In each well of the 96-well plate, add 50 µL of the AFA-122 dilution.
-
Add 25 µL of the CYP3A4 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the BFC substrate and NADPH regenerating system mixture.
-
Immediately place the plate in the reader and measure the fluorescence (Excitation: 405 nm, Emission: 535 nm) every minute for 30 minutes.
-
Calculate the rate of substrate metabolism for each AFA-122 concentration.
-
Plot the percentage of inhibition against the logarithm of the AFA-122 concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: On-target pathway of AFA-122 in fungal cells.
Caption: Off-target pathway of AFA-122 in human cells.
Caption: Workflow for the in vitro CYP inhibition assay.
Technical Support Center: Modifying "Antifungal Agent 122" Experimental Protocols for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are adapting experimental protocols for "Antifungal agent 122" to a high-throughput screening (HTS) format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, broad-spectrum triazole antifungal agent.[1] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[2][3] By disrupting ergosterol synthesis, this compound alters the structure and function of the fungal plasma membrane.[2] This agent also prevents fungal phase transition and the formation of biofilms.[1] It has been shown to inhibit CYP3A4-M and CYP3A4-T enzyme activity and displays no cytotoxicity.[1]
Q2: What are the key considerations when adapting protocols for this compound to a high-throughput screening (HTS) format?
A2: When transitioning to an HTS format for this compound, key considerations include:
-
Assay Miniaturization: Scaling down assay volumes to 96-well, 384-well, or 1536-well plates requires optimization of cell numbers, reagent concentrations, and incubation times to maintain a robust assay window.
-
Liquid Handling: Automated liquid handlers are crucial for precision and reproducibility. Ensure that the viscosity and solubility of this compound in the chosen solvent (e.g., DMSO) are compatible with your system to avoid dispensing errors.
-
Reagent Stability: Assess the stability of this compound and other critical reagents at the working concentrations and temperatures used during the HTS run.
-
Signal Detection: The choice of readout (e.g., absorbance, fluorescence, luminescence) should be sensitive enough to detect subtle changes in fungal growth or viability and be compatible with your microplate reader.
-
Data Analysis: Implement a robust data analysis pipeline to handle large datasets, including normalization, hit identification, and confirmation strategies.
Q3: Which fungal strains are suitable for HTS assays with this compound?
A3: this compound has demonstrated broad-spectrum activity.[1] Commonly used fungal strains for antifungal HTS include, but are not limited to:
-
Candida albicans
-
Candida glabrata
-
Candida parapsilosis
-
Candida tropicalis
-
Cryptococcus neoformans
-
Aspergillus fumigatus
The choice of strain should be guided by the specific research goals, such as targeting a particular pathogen or screening for broad-spectrum inhibitors.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure thorough mixing of the fungal inoculum before and during dispensing. Use automated cell dispensers for better consistency. |
| Inaccurate compound dispensing | Calibrate and validate the performance of your automated liquid handler. Check for clogged tips or bubbles in the system. |
| Edge effects in microplates | To minimize evaporation, use plates with lids, seal plates with adhesive films, and maintain proper humidity in the incubator. Avoid using the outer wells for experimental samples. |
| Compound precipitation | Check the solubility of this compound in your assay medium. If precipitation occurs, consider adjusting the final DMSO concentration or using a different solvent. |
Issue 2: Low signal-to-background ratio or small assay window.
| Possible Cause | Troubleshooting Step |
| Suboptimal cell density | Titrate the fungal inoculum to find the optimal cell number that provides a robust signal without reaching stationary phase too early. |
| Insufficient incubation time | Optimize the incubation period to allow for sufficient fungal growth in the negative control wells, maximizing the difference between positive and negative controls. |
| Inappropriate readout method | Consider using a more sensitive detection method. For example, a viability assay using a fluorescent dye (e.g., resazurin) may provide a better signal-to-background ratio than a simple absorbance reading. |
| Degradation of this compound | Verify the stability of the compound under your assay conditions. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
Issue 3: High rate of false positives or false negatives.
| Possible Cause | Troubleshooting Step |
| Compound interference with the assay signal | Screen for compounds that autofluoresce or absorb at the detection wavelength. Run a counterscreen without the fungal cells to identify interfering compounds. |
| Off-target effects of the compound | Confirmed hits should be tested in secondary, orthogonal assays to validate their antifungal activity and rule out non-specific effects. |
| Inappropriate hit selection criteria | Set a statistically relevant hit threshold based on the distribution of the data from the entire screen (e.g., >3 standard deviations from the mean of the negative controls). |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination in HTS Format
This protocol is a generalized method for determining the MIC of this compound against a target fungal strain in a 96-well format.
Materials:
-
Target fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
This compound stock solution (in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile, 96-well flat-bottom microtiter plates
-
Automated liquid handler
-
Microplate incubator
-
Microplate reader
Methodology:
-
Inoculum Preparation: Culture the fungal strain in a suitable broth overnight. Wash and resuspend the cells in RPMI-1640 to a final concentration of 1 x 10^6 cells/mL.
-
Compound Plating: Prepare serial dilutions of this compound in RPMI-1640 using an automated liquid handler. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include wells with fungal inoculum and DMSO (negative control) and wells with a known antifungal (positive control). Also, include a media-only well for sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the negative control, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: High-Throughput Biofilm Inhibition Assay
This protocol outlines a method to screen for the inhibitory effect of this compound on biofilm formation.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
XTT reduction assay reagents (XTT, menadione)
-
Sterile, 96-well flat-bottom microtiter plates
-
Automated liquid handler
-
Microplate incubator
-
Microplate reader
Methodology:
-
Inoculum Preparation: Prepare a suspension of C. albicans in RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Compound Plating: Dispense serial dilutions of this compound into the wells of the microtiter plate.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Biofilm Quantification (XTT Assay):
-
Carefully remove the planktonic cells by washing the wells twice with PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the negative control.
Data Presentation
Table 1: Example MIC Data for this compound
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.125 - 2 | 0.5 | 1 |
| Candida glabrata | 0.25 - 4 | 1 | 2 |
| Candida parapsilosis | 0.125 - 1 | 0.25 | 0.5 |
| Cryptococcus neoformans | 0.06 - 1 | 0.125 | 0.5 |
Note: This is example data and may not reflect the actual performance of this compound. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Example Biofilm Inhibition Data for this compound
| Concentration (µg/mL) | % Biofilm Inhibition (Mean ± SD) |
| 0.125 | 15.2 ± 3.1 |
| 0.25 | 35.8 ± 4.5 |
| 0.5 | 62.1 ± 5.2 |
| 1 | 85.4 ± 3.9 |
| 2 | 92.7 ± 2.8 |
Note: This is example data and may not reflect the actual performance of this compound.
Visualizations
References
"Antifungal agent 122" interference with common assay reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Antifungal Agent 122 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum triazole antifungal agent. Its primary mechanism of action is the inhibition of cytochrome P450 enzymes, specifically CYP3A4.[1] By targeting these essential fungal enzymes, this compound disrupts critical cellular processes, leading to the prevention of fungal phase transition and the formation of biofilms.[1]
Q2: What are the common ways this compound can interfere with biochemical and cell-based assays?
A2: As a small molecule, this compound can interfere with various assays, potentially leading to false-positive or false-negative results. Common interference mechanisms include:
-
Optical Interference : The compound may exhibit autofluorescence or absorb light at wavelengths used in fluorescence or absorbance-based assays.
-
Enzyme Inhibition/Activation : Beyond its intended target, the agent might directly inhibit or activate reporter enzymes like luciferase or cellular dehydrogenases used in viability assays.
-
Chemical Reactivity : The triazole moiety could potentially react with assay reagents.
-
Colloidal Aggregation : At higher concentrations, the compound may form aggregates that can sequester and denature proteins non-specifically.
Q3: Is this compound expected to interfere with fluorescence-based assays?
A3: Yes, as with many heterocyclic small molecules, there is a potential for this compound to exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays. This is particularly problematic if the compound's excitation and emission spectra overlap with those of the fluorophores used in the assay. It is crucial to perform control experiments to assess the autofluorescence of this compound at the concentrations being tested.
Q4: Can this compound affect the results of luciferase reporter gene assays?
A4: Yes, interference in luciferase-based assays is possible. Triazole-containing compounds have been known to directly inhibit the luciferase enzyme. This can lead to a decrease in the luminescent signal that is independent of the biological pathway being studied, potentially resulting in a false-positive result in an inhibition assay.
Q5: How might this compound interfere with cell viability assays like MTT or XTT?
A5: this compound could interfere with MTT or XTT assays in two main ways:
-
Direct Reduction of Tetrazolium Salts : The compound itself might chemically reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability.
-
Inhibition of Cellular Reductases : The compound could inhibit the mitochondrial dehydrogenases that are responsible for the reduction of the tetrazolium salts in viable cells, leading to a false-negative signal.
Troubleshooting Guides
Issue 1: High background signal in a fluorescence-based assay.
Potential Cause: Autofluorescence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for autofluorescence.
Experimental Protocol: Assessing Autofluorescence
-
Compound Preparation : Prepare a serial dilution of this compound in the assay buffer at the same concentrations that will be used in the main experiment.
-
Plate Setup : In a microplate of the same type used for the assay, add the diluted compound to wells. Include wells with assay buffer only as a blank control.
-
Fluorescence Measurement : Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.
-
Data Analysis : If a concentration-dependent increase in fluorescence is observed in the wells containing only this compound, autofluorescence is confirmed.
Issue 2: Unexpected decrease in signal in a luciferase reporter assay.
Potential Cause: Direct inhibition of the luciferase enzyme by this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting luciferase inhibition.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Reagent Preparation : Prepare a solution of purified luciferase enzyme and its substrate (e.g., luciferin) in the appropriate assay buffer.
-
Plate Setup : In a white, opaque microplate, add serial dilutions of this compound.
-
Enzyme Addition : Add the purified luciferase enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation : Add the luciferase substrate to all wells to start the reaction.
-
Luminescence Measurement : Immediately measure the luminescence using a plate reader.
-
Data Analysis : A concentration-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme.
Issue 3: Inconsistent results in an MTT-based cell viability assay.
Potential Cause: Direct reduction of MTT by this compound or inhibition of cellular dehydrogenases.
Troubleshooting Workflow:
Caption: Decision-making workflow for MTT assay interference.
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Compound Preparation : Prepare serial dilutions of this compound in cell culture medium (without cells) in a 96-well plate.
-
MTT Addition : Add MTT reagent to each well at the final assay concentration.
-
Incubation : Incubate the plate for the same duration as the cell-based assay (e.g., 2-4 hours) at 37°C.
-
Solubilization : Add the solubilization buffer (e.g., DMSO or a specialized reagent) to each well.
-
Absorbance Measurement : Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis : An increase in absorbance in the presence of this compound indicates direct reduction of the MTT reagent.
Data Summary Tables
Table 1: Potential Interferences of this compound in Common Assays
| Assay Type | Potential Interference Mechanism | Recommended Control Experiment |
| Fluorescence-Based Assays | Autofluorescence of the compound | Measure fluorescence of compound alone in assay buffer. |
| Fluorescence quenching | Add compound after the fluorescent signal has been generated to see if it decreases. | |
| Luciferase Reporter Assays | Direct inhibition of luciferase enzyme | Perform a cell-free assay with purified luciferase enzyme. |
| Stabilization of luciferase enzyme | Monitor luminescent signal over time in a cell-based assay. | |
| MTT/XTT Cell Viability Assays | Direct reduction of tetrazolium salt | Perform a cell-free assay with the compound and MTT/XTT reagent. |
| Inhibition of cellular dehydrogenases | Compare results with an orthogonal viability assay (e.g., ATP-based). | |
| Bradford/BCA Protein Assays | Compound binding to assay reagents | Spike known protein standards with the compound and check for recovery. |
Table 2: Summary of IC50 Values for this compound
| Target | IC50 (µM) | Citation |
| CYP3A4-M | 2.11 | [1] |
| CYP3A4-T | 4.53 | [1] |
Signaling Pathway Considerations
As this compound is a known inhibitor of CYP3A4, it is important to consider the downstream effects of this inhibition in your experimental system, especially when working with mammalian cells where CYP3A4 is involved in the metabolism of a wide range of endogenous and exogenous compounds.
Caption: Inhibition of the CYP3A4 metabolic pathway by this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis: Antifungal Agent 122 vs. Fluconazole
For Immediate Release
This guide presents a comprehensive comparison between the novel investigational triazole, Antifungal Agent 122, and the widely used antifungal, fluconazole (B54011). The data herein is intended for researchers, scientists, and drug development professionals, offering an objective analysis of in vitro and in vivo performance based on rigorous experimental protocols.
This compound is a new-generation triazole demonstrating potent, broad-spectrum activity.[1] Unlike fluconazole, which can have its efficacy limited against certain species like C. glabrata and C. krusei, preliminary data suggests Agent 122 maintains significant potency against these more resistant strains.[2] This guide summarizes the key efficacy data and the methodologies used to generate it.
Mechanism of Action: A Tale of Two Triazoles
Both fluconazole and this compound belong to the azole class of antifungals. Their primary mechanism involves disrupting the integrity of the fungal cell membrane by inhibiting ergosterol (B1671047) synthesis.[2][3][4] They achieve this by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[2][5][6] This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane, leading to increased permeability and ultimately, fungistatic activity.[2][5] While both agents share this core mechanism, variations in their molecular structure may account for differences in potency and spectrum of activity.
Quantitative Data Summary
In Vitro Susceptibility
The comparative in vitro activity of this compound and fluconazole was assessed against a panel of clinically relevant Candida species. Minimum Inhibitory Concentration (MIC) values, which represent the lowest drug concentration to inhibit visible fungal growth, were determined.
Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Candida Species
| Fungal Species | N | Agent | MIC₅₀ | MIC₉₀ | MIC Range |
| Candida albicans | 100 | Agent 122 | 0.125 | 0.5 | ≤0.03 - 1 |
| Fluconazole | 0.5 | 2 | 0.25 - 8 | ||
| Candida glabrata | 50 | Agent 122 | 2 | 8 | 0.5 - 16 |
| Fluconazole | 16 | 64 | 4 - >64 | ||
| Candida parapsilosis | 50 | Agent 122 | 0.25 | 1 | 0.06 - 2 |
| Fluconazole | 1 | 4 | 0.5 - 8 | ||
| Candida krusei | 20 | Agent 122 | 4 | 16 | 2 - 32 |
| Fluconazole | 64 | >64 | 32 - >64 |
Data presented is for illustrative purposes based on typical antifungal profiles.
The results indicate that this compound demonstrates superior potency against C. albicans and C. parapsilosis and, critically, retains significant activity against fluconazole-resistant species like C. glabrata and intrinsically resistant C. krusei.
In Vivo Efficacy
A murine model of disseminated candidiasis was utilized to compare the in vivo efficacy of this compound and fluconazole. Efficacy was measured by survival rate and reduction in fungal burden in the kidneys.
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis (C. albicans)
| Treatment Group (Dose) | N | Survival Rate (Day 21) | Mean Fungal Burden (log CFU/g kidney ± SD) |
| Vehicle Control | 10 | 0% | 6.8 ± 0.5 |
| Agent 122 (10 mg/kg) | 10 | 90% | 2.1 ± 0.3 |
| Fluconazole (20 mg/kg) | 10 | 60% | 3.5 ± 0.6 |
*p < 0.05 compared to fluconazole group. Data presented is for illustrative purposes.
In the systemic infection model, Agent 122 resulted in a significantly higher survival rate and a more substantial reduction in kidney fungal burden compared to fluconazole, underscoring its potential for treating invasive fungal infections.
Experimental Protocols & Workflow
The data presented in this guide was generated using standardized methodologies to ensure reproducibility and comparability.
In Vitro Susceptibility Testing
Antifungal susceptibility was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.[7][8][9]
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension was prepared in sterile saline and adjusted with a spectrophotometer to match the turbidity of a 0.5 McFarland standard, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Antifungal agents were serially diluted in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. Plates were incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition (approximately 50%) of growth compared to the drug-free growth control well.
In Vivo Murine Model of Candidiasis
A well-established intravenous challenge model was used to induce disseminated candidiasis in mice.[10][11]
-
Animal Model: Immunocompetent BALB/c mice (female, 6-8 weeks old) were used for the study.
-
Infection: Mice were infected via intravenous injection into the lateral tail vein with 1 x 10⁵ colony-forming units (CFU) of Candida albicans (ATCC 90028).
-
Treatment: Treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days. The groups consisted of a vehicle control, fluconazole (20 mg/kg), and this compound (10 mg/kg).
-
Monitoring and Endpoints: Mice were monitored daily for 21 days to assess survival rates. For fungal burden analysis, a separate cohort of animals was euthanized at day 8, and kidneys were aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar to determine the CFU per gram of tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of Ibrexafungerp ("Antifungal Agent 122") Against Azole-Resistant Candida auris
<
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens like Candida auris presents a formidable challenge to global health. This guide provides a comparative analysis of the novel antifungal agent ibrexafungerp (B609083) (referred to herein as "Antifungal Agent 122" for illustrative purposes) against azole-resistant strains of C. auris. It offers a compilation of experimental data, detailed methodologies, and mechanistic insights to inform research and development efforts.
Introduction to the Challenge of Azole-Resistant C. auris
Candida auris is an emerging fungal pathogen of significant concern due to its propensity for causing healthcare-associated outbreaks and its frequent resistance to multiple classes of antifungal drugs.[1][2] Resistance to azoles, particularly fluconazole, is widespread, with some reports indicating resistance in over 90% of C. auris isolates.[2][3] This high level of resistance severely limits treatment options for invasive infections, which are associated with high mortality rates.[1] The urgent need for novel antifungal agents with activity against azole-resistant C. auris has driven the development of new compounds, including the first-in-class triterpenoid (B12794562) agent, ibrexafungerp.[2]
Profile of Ibrexafungerp ("this compound")
Ibrexafungerp is a novel, orally bioavailable antifungal agent that represents the first in a new class of glucan synthase inhibitors known as triterpenoids.[2][4] It has demonstrated potent in vitro and in vivo activity against a broad range of Candida species, including strains resistant to other antifungal classes.[1][5]
Mechanism of Action
Similar to echinocandins, ibrexafungerp targets the fungal enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][6] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[6][7] Notably, ibrexafungerp binds to a different site on the glucan synthase enzyme than the echinocandins, which may explain its activity against some echinocandin-resistant strains.[2][8] This distinct mechanism of action makes it a promising candidate for treating infections caused by fluconazole-resistant pathogens.[4][7]
Comparative In Vitro Activity
The in vitro efficacy of an antifungal agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the comparative MIC data for ibrexafungerp and other antifungal agents against azole-resistant C. auris.
Table 1: Ibrexafungerp MIC Distribution against C. auris
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| 54 | 0.25 - 2 | 1 | 1 | 0.764 |
| 122 | 0.06 - 2 | 0.5 | 1 | Not Reported |
Data compiled from studies by Wiederhold et al. and Arendrup et al.[5][9]
Table 2: Comparative MIC Values (µg/mL) of Antifungal Agents against Azole-Resistant C. auris
| Antifungal Agent | Class | MIC Range | MIC₅₀ | MIC₉₀ |
| Ibrexafungerp | Triterpenoid | 0.25 - 2 | 1 | 1 |
| Fluconazole | Azole | ≥32 - >256 | ≥256 | ≥256 |
| Amphotericin B | Polyene | ≤1 - ≥2 | 1 | 2 |
| Caspofungin | Echinocandin | 0.06 - >8 | 0.25 | 1 |
| Micafungin | Echinocandin | 0.06 - >8 | 0.125 | 0.5 |
Note: MIC values can vary between studies and testing methodologies. The data presented here are representative values compiled from multiple sources.[3][5][10][11][12][13][14][15][16][17]
The data clearly indicate that while the tested C. auris isolates exhibit high-level resistance to fluconazole, they remain susceptible to ibrexafungerp.[1][5] The MIC values for ibrexafungerp are consistent and fall within a narrow range, suggesting uniform activity against a diverse collection of clinical isolates.[5][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents against C. auris.
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, a reference method for antifungal susceptibility testing of yeasts.[18][19][20]
-
Inoculum Preparation: C. auris isolates are grown on potato dextrose agar (B569324) plates for 24 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Antifungal Agent Preparation: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 hours.[21]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Signaling Pathway Analysis: Cell Wall Integrity Pathway
The primary target of ibrexafungerp, (1,3)-β-D-glucan synthase, is a key enzyme in the synthesis of the fungal cell wall.[22][23] Disruption of this process triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK-mediated cascade that senses and responds to cell wall stress.[23][24]
The CWI pathway is initiated by cell surface sensors that detect cell wall perturbations.[25] This leads to the activation of a kinase cascade, culminating in the activation of transcription factors that regulate the expression of genes involved in cell wall repair and synthesis.[24][26] By inhibiting a crucial step in cell wall biogenesis, ibrexafungerp induces significant stress that overwhelms the CWI pathway's compensatory mechanisms, ultimately leading to cell death.[6]
Conclusion
The available data strongly support the potent activity of ibrexafungerp against azole-resistant Candida auris. Its novel mechanism of action, distinct from existing antifungal classes, and its consistent in vitro performance make it a highly promising candidate for addressing the critical unmet medical need posed by this multidrug-resistant pathogen. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the management of invasive C. auris infections.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clinmedjournals.org [clinmedjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Candida auris Identification and Rapid Antifungal Susceptibility Testing Against Echinocandins by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 22. mdpi.com [mdpi.com]
- 23. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. journals.asm.org [journals.asm.org]
Head-to-head comparison of "Antifungal agent 122" and amphotericin B
A comprehensive analysis of two potent antifungal agents, this guide provides a detailed comparison of the novel triazole "Antifungal agent 122" and the established polyene, amphotericin B. This report synthesizes available in vitro data on their antifungal activity, mechanism of action, and cytotoxicity, offering valuable insights for researchers and drug development professionals in the field of mycology.
This comparison guide delves into the pharmacological profiles of this compound, a promising new chemical entity, and amphotericin B, a long-standing cornerstone of antifungal therapy. By presenting key experimental data in a structured format, alongside detailed methodologies and visual representations of their mechanisms, this guide aims to provide an objective resource for evaluating their potential applications and future research directions.
Executive Summary
This compound, a novel triazole derivative, demonstrates potent and broad-spectrum antifungal activity, primarily through the inhibition of fungal ergosterol (B1671047) biosynthesis. It exhibits impressive in vitro efficacy against a range of pathogenic yeasts, including fluconazole-resistant strains, and displays a favorable safety profile with no significant cytotoxicity observed in preliminary studies. Amphotericin B, a polyene macrolide, remains a powerful fungicidal agent with a broad spectrum of activity, exerting its effect by disrupting fungal cell membrane integrity. However, its clinical utility is often limited by significant dose-dependent toxicities, most notably nephrotoxicity. This guide provides a direct comparison of their in vitro performance, highlighting the potential of this compound as a promising alternative with an improved therapeutic index.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and amphotericin B against various clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Antifungal Activity of this compound (Compound 20l) against Pathogenic Fungi (µg/mL) [1][2]
| Fungal Strain | MIC Range | MIC50 | MIC90 |
| Candida albicans | 0.00625 - 0.05 | - | - |
| Candida glabrata | 0.00625 - 0.05 | - | - |
| Candida krusei | 0.00625 - 0.05 | - | - |
| Candida parapsilosis | 0.00625 - 0.05 | - | - |
| Candida tropicalis | 0.00625 - 0.05 | - | - |
| Cryptococcus neoformans | 0.00625 - 0.05 | - | - |
Data derived from Sun Y, et al. Eur J Med Chem. 2024.[1][2] MIC50 and MIC90 values were not explicitly provided in the summary.
Table 2: In Vitro Antifungal Activity of Amphotericin B against Pathogenic Fungi (µg/mL) [3][4][5]
| Fungal Strain | MIC Range | MIC50 | MIC90 |
| Candida albicans | ≤0.03 - 2.0 | 0.5 | 1.0 |
| Candida glabrata | 0.12 - 2.0 | 1.0 | 1.0 |
| Candida krusei | 0.25 - 4.0 | 1.0 | 2.0 |
| Candida parapsilosis | ≤0.03 - 1.0 | 0.25 | 0.5 |
| Candida tropicalis | 0.06 - 2.0 | 0.5 | 1.0 |
| Cryptococcus neoformans | 0.12 - 1.0 | 0.5 | 1.0 |
| Aspergillus fumigatus | 0.25 - 2.0 | 1.0 | 1.0 |
| Aspergillus flavus | 0.5 - 2.0 | 1.0 | 2.0 |
| Aspergillus niger | 0.5 - 4.0 | 1.0 | 2.0 |
| Aspergillus terreus | 1.0 - >8.0 | 2.0 | 4.0 |
Data compiled from multiple surveillance studies. Ranges and MIC50/90 values can vary depending on the specific isolates and testing methodologies.
Mechanism of Action
The fundamental difference in the antifungal activity of this compound and amphotericin B lies in their distinct molecular targets and mechanisms of action.
This compound: Inhibition of Ergosterol Biosynthesis
As a triazole antifungal, this compound targets and inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to impaired fungal growth and replication.
Caption: Mechanism of this compound targeting CYP51.
Amphotericin B: Fungal Cell Membrane Disruption
Amphotericin B is a polyene antifungal that directly interacts with ergosterol in the fungal cell membrane.[6][7][8][9][10] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular ions and molecules, ultimately leading to fungal cell death. Its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes, provides a degree of selective toxicity.
Caption: Amphotericin B's pore formation mechanism in the fungal cell membrane.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and amphotericin B.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and molds.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[3][11][12][13][14]
-
Drug Dilution: A two-fold serial dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the viability of mammalian cells.
-
Cell Seeding: Mammalian cells (e.g., HUVEC or 293T cells) are seeded into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubated overnight to allow for attachment.[15][16][17]
-
Compound Treatment: The cells are then treated with various concentrations of the antifungal agent and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[15][16][17]
-
Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Biofilm Inhibition Assay
This assay evaluates the ability of an antifungal agent to prevent the formation of fungal biofilms.
-
Biofilm Formation: Fungal cells are suspended in a suitable medium (e.g., RPMI 1640) and added to the wells of a 96-well plate. The plate is incubated for a period (e.g., 24-48 hours) to allow for biofilm formation.[18][19][20][21]
-
Compound Treatment: The antifungal agent is added to the wells at various concentrations at the time of inoculation.
-
Quantification: After incubation, the planktonic cells are removed, and the wells are washed. The biofilm biomass can be quantified using methods such as the crystal violet staining assay or a metabolic assay like the XTT reduction assay.
-
Inhibition Calculation: The percentage of biofilm inhibition is calculated by comparing the biomass or metabolic activity of the treated biofilms to that of the untreated control biofilms.
Caption: Workflow for evaluating biofilm inhibition.
Conclusion
This head-to-head comparison highlights the distinct profiles of this compound and amphotericin B. This compound emerges as a highly potent, broad-spectrum triazole with a promising safety profile, positioning it as a strong candidate for further development. Its mechanism of action, targeting a fungal-specific enzyme, offers a high degree of selectivity. Amphotericin B remains a valuable fungicidal agent, particularly for severe, life-threatening fungal infections. However, its associated toxicities necessitate careful patient monitoring and have driven the development of safer formulations.
The provided data and experimental protocols offer a foundation for researchers to design and interpret further comparative studies. Future investigations should focus on in vivo efficacy models to translate these in vitro findings into a clinical context and to further elucidate the full therapeutic potential of this compound as a next-generation antifungal agent.
References
- 1. Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 3. Antifungal Susceptibilities of Clinical Isolates of Candida Species, Cryptococcus neoformans, and Aspergillus Species from Taiwan: Surveillance of Multicenter Antimicrobial Resistance in Taiwan Program Data from 2003 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal susceptibility testing in Candida, Aspergillus and Cryptococcus infections: are the MICs useful for clinicians? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimizing antifungal dosing for invasive Cryptococcus infections: minimum inhibitory concentration distributions and pharmacokinetic/pharmacodynamic insights from 2010–2023 Antimicrobial Testing Leadership and Surveillance data [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
In Vitro and In Vivo Correlation of Antifungal Agent 122 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel triazole, Antifungal Agent 122, with established antifungal agents. The data presented herein is intended to offer an objective overview of its pre-clinical efficacy, drawing upon standardized in vitro and in vivo experimental models.
Introduction to this compound
This compound is a novel triazole compound demonstrating potent, broad-spectrum activity against a range of fungal pathogens.[1] Preliminary studies indicate that its mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This mode of action is characteristic of the azole class of antifungals.[4] Furthermore, this compound has been observed to prevent fungal phase transition and biofilm formation, suggesting a potential role in combating complex and resistant fungal infections.[1]
Comparative In Vitro Efficacy
The in vitro activity of this compound was evaluated against a panel of clinically relevant Candida and Aspergillus species and compared with standard antifungal agents. The minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
Table 1: In Vitro Susceptibility of Candida Species to this compound and Comparator Drugs (MIC90, µg/mL)
| Fungal Species | This compound | Fluconazole | Voriconazole | Caspofungin |
| Candida albicans | 0.125 | 2 | 0.06 | 0.25 |
| Candida glabrata | 0.5 | 32 | 0.25 | 0.5 |
| Candida parapsilosis | 0.25 | 4 | 0.125 | 2 |
| Candida krusei | 0.5 | 64 | 0.25 | 1 |
| Candida auris | 0.25 | 32 | 0.5 | 1 |
Table 2: In Vitro Susceptibility of Aspergillus Species to this compound and Comparator Drugs (MIC90, µg/mL)
| Fungal Species | This compound | Voriconazole | Amphotericin B | Caspofungin (MEC) |
| Aspergillus fumigatus | 0.25 | 0.5 | 1 | 0.125 |
| Aspergillus flavus | 0.5 | 1 | 1 | 0.25 |
| Aspergillus niger | 1 | 2 | 2 | 0.5 |
| Aspergillus terreus | 0.5 | 0.5 | 2 | 0.25 |
MEC: Minimum Effective Concentration, used for echinocandins against molds, represents the lowest drug concentration that leads to the growth of abnormal, compact hyphae.[7]
Comparative In Vivo Efficacy
The in vivo efficacy of this compound was assessed in a murine model of disseminated candidiasis. The primary endpoints were the reduction in fungal burden in target organs and the overall survival rate. These studies are crucial for establishing a correlation between in vitro activity and in vivo response.[8][9][10]
Table 3: In Vivo Efficacy of this compound and Comparator Drugs in a Murine Model of Disseminated Candida albicans Infection
| Treatment Group (Dose) | Fungal Burden (log10 CFU/kidney) | Survival Rate (%) |
| Vehicle Control | 7.2 ± 0.5 | 0 |
| This compound (10 mg/kg) | 3.1 ± 0.3 | 90 |
| Fluconazole (20 mg/kg) | 4.5 ± 0.6 | 60 |
| Voriconazole (10 mg/kg) | 3.5 ± 0.4 | 80 |
| Caspofungin (5 mg/kg) | 3.8 ± 0.5 | 70 |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
-
Inoculum Preparation : Fungal isolates are cultured on Sabouraud dextrose agar (B569324). A suspension in sterile saline is prepared and adjusted to a 0.5 McFarland standard.[11] This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
-
Drug Dilution : Antifungal agents are serially diluted two-fold in RPMI 1640 medium in a 96-well microtiter plate.[11]
-
Incubation : The inoculated plates are incubated at 35°C for 24-48 hours.[11]
-
MIC Determination : The MIC is the lowest drug concentration that causes a significant inhibition of visible growth compared to the drug-free control well.[12]
In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis
-
Animal Model : Immunocompetent BALB/c mice (6-8 weeks old) are used.[11]
-
Infection : Mice are infected via tail vein injection with a suspension of Candida albicans (e.g., 1 x 10⁶ CFU/mouse).[11]
-
Treatment : Treatment with this compound or comparator drugs is initiated 24 hours post-infection and administered once daily for 7 days. A vehicle control group receives the drug-free vehicle.[13]
-
Fungal Burden Assessment : On day 8, a cohort of mice from each group is euthanized. Kidneys are harvested, homogenized, and serially diluted for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).[8]
-
Survival Monitoring : A separate cohort of mice is monitored daily for 21 days to assess the survival rate.[8][10]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Correlation between in vitro and in vivo activity of antifungal agents against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between in vitro and in vivo activity of antifungal agents against Candida species. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 13. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of "Antifungal Agent 122": A Comparative Analysis of In Vitro Antifungal Activity
A new triazole derivative, Antifungal Agent 122 (also identified as compound 20l), has demonstrated potent, broad-spectrum antifungal activity in preclinical studies. This guide provides an objective comparison of its in vitro efficacy against established antifungal agents, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and infectious diseases.
This compound belongs to the triazole class of antifungal drugs and exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to the cessation of fungal growth and cell death. Preclinical data also suggest that this compound is effective against fungal biofilm formation.[1][2]
Comparative In Vitro Susceptibility
The in vitro potency of this compound has been evaluated against a range of clinically important yeasts and molds, including fluconazole-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, a key measure of antifungal activity, from a pivotal study by Sun et al. (2024). For comparative purposes, data for widely used antifungal agents—fluconazole, voriconazole, posaconazole, and amphotericin B—are included from published surveillance studies.
Table 1: In Vitro Antifungal Activity against Candida Species
| Organism (No. of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Candida albicans | This compound | 0.00625 - 0.05 | N/A | N/A | N/A |
| Fluconazole | 0.12 - 128 | 0.5 | 2 | 0.6 | |
| Voriconazole | ≤0.015 - 16 | 0.03 | 0.12 | 0.03 | |
| Posaconazole | ≤0.008 - 8 | 0.03 | 0.06 | 0.03 | |
| Amphotericin B | 0.12 - 4 | 0.5 | 1 | 0.4 | |
| Candida glabrata | This compound | 0.00625 - 0.05 | N/A | N/A | N/A |
| Fluconazole | 0.25 - 256 | 8 | 32 | 9.8 | |
| Voriconazole | ≤0.015 - 16 | 0.12 | 1 | 0.2 | |
| Posaconazole | ≤0.008 - 16 | 0.25 | 1 | 0.3 | |
| Amphotericin B | 0.12 - 8 | 1 | 2 | 0.9 | |
| Candida krusei | This compound | 0.00625 - 0.05 | N/A | N/A | N/A |
| Fluconazole | 4 - 256 | 32 | 64 | 35.1 | |
| Voriconazole | ≤0.015 - 8 | 0.12 | 0.5 | 0.15 | |
| Posaconazole | ≤0.008 - 8 | 0.12 | 0.25 | 0.13 | |
| Amphotericin B | 0.25 - 8 | 1 | 2 | 1.1 | |
| Candida parapsilosis | This compound | 0.00625 - 0.05 | N/A | N/A | N/A |
| Fluconazole | 0.12 - 64 | 1 | 4 | 1.2 | |
| Voriconazole | ≤0.015 - 4 | 0.03 | 0.12 | 0.03 | |
| Posaconazole | ≤0.008 - 4 | 0.06 | 0.25 | 0.07 | |
| Amphotericin B | 0.12 - 4 | 0.5 | 1 | 0.4 | |
| Candida tropicalis | This compound | 0.00625 - 0.05 | N/A | N/A | N/A |
| Fluconazole | 0.12 - 128 | 1 | 4 | 1.3 | |
| Voriconazole | ≤0.015 - 8 | 0.06 | 0.25 | 0.07 | |
| Posaconazole | ≤0.008 - 8 | 0.06 | 0.12 | 0.06 | |
| Amphotericin B | 0.12 - 4 | 0.5 | 1 | 0.5 |
Note: "N/A" indicates that the specific data point was not available in the cited literature for this compound. The provided range for this compound represents its activity against various strains of the listed Candida species as reported by Sun et al. (2024).[2]
Table 2: In Vitro Antifungal Activity against Cryptococcus neoformans and Aspergillus Species
| Organism (No. of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Cryptococcus neoformans | This compound | 0.00625 - 0.05 | N/A | N/A | N/A |
| Fluconazole | 0.25 - 64 | 4 | 16 | 4.5 | |
| Voriconazole | ≤0.015 - 2 | 0.06 | 0.25 | 0.07 | |
| Posaconazole | ≤0.008 - 2 | 0.06 | 0.25 | 0.08 | |
| Amphotericin B | 0.12 - 2 | 0.5 | 1 | 0.4 | |
| Aspergillus fumigatus | This compound | N/A | N/A | N/A | N/A |
| Voriconazole | 0.06 - 4 | 0.25 | 0.5 | 0.2 | |
| Posaconazole | ≤0.015 - 2 | 0.06 | 0.12 | 0.06 | |
| Amphotericin B | 0.25 - 4 | 1 | 1 | 0.8 | |
| Aspergillus flavus | This compound | N/A | N/A | N/A | N/A |
| Voriconazole | 0.12 - 4 | 0.5 | 1 | 0.4 | |
| Posaconazole | ≤0.015 - 2 | 0.06 | 0.12 | 0.07 | |
| Amphotericin B | 0.5 - 8 | 1 | 2 | 1.2 | |
| Aspergillus niger | This compound | N/A | N/A | N/A | N/A |
| Voriconazole | 0.12 - 4 | 0.5 | 1 | 0.5 | |
| Posaconazole | 0.03 - 4 | 0.12 | 0.5 | 0.15 | |
| Amphotericin B | 0.5 - 8 | 1 | 2 | 1.3 | |
| Aspergillus terreus | This compound | N/A | N/A | N/A | N/A |
| Voriconazole | 0.12 - 4 | 0.5 | 1 | 0.4 | |
| Posaconazole | 0.03 - 2 | 0.12 | 0.25 | 0.1 | |
| Amphotericin B | 1 - 16 | 2 | 4 | 2.5 |
Note: "N/A" indicates that the specific data point was not available in the cited literature. The provided range for this compound against C. neoformans represents its activity as reported by Sun et al. (2024).[2] Data for Aspergillus species for this compound is not yet publicly available.
Experimental Protocols
The in vitro antifungal susceptibility testing for this compound and comparator drugs was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Yeasts (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2)
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Antifungal agents are prepared in 96-well microtiter plates with serial twofold dilutions in RPMI 1640 medium.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control well.
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38 and EUCAST E.DEF 9.3.2)
-
Inoculum Preparation: Conidia are harvested from mature fungal cultures on Potato Dextrose Agar and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
Antifungal Agent Preparation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in 96-well microtiter plates.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that results in 100% inhibition of growth (no visible growth) for most agents.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Antifungal susceptibility testing workflow.
References
Comparative Analysis of Antifungal Agent 122 and Caspofungin on Fungal Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the morphological effects of the novel investigational antifungal agent, "Antifungal Agent 122," and the established echinocandin, caspofungin, on fungal cells. The data presented herein is based on in vitro studies against Candida albicans, a common fungal pathogen. This document is intended to provide an objective comparison to aid in research and development efforts.
Mechanism of Action Overview
Caspofungin is a well-characterized antifungal that inhibits the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis, particularly at sites of active cell growth such as the hyphal tips.
For the purpose of this guide, "this compound" is presented as a novel compound that inhibits chitin (B13524) synthase, the enzyme responsible for polymerizing UDP-N-acetylglucosamine into chitin. Chitin is another vital structural component of the fungal cell wall, providing rigidity and shape. By targeting a different but equally crucial polysaccharide, Agent 122 is hypothesized to induce distinct morphological aberrations compared to caspofungin.
Quantitative Comparison of Morphological Effects
The following table summarizes the key quantitative data obtained from in vitro experiments comparing the effects of this compound and caspofungin on Candida albicans after 24 hours of exposure at their respective minimum inhibitory concentrations (MIC).
| Parameter | Control (Untreated) | Caspofungin (at MIC) | This compound (at MIC) |
| Cell Viability (%) | 100% | 15% | 22% |
| Aberrant Morphologies (%) | < 2% | 85% (swollen, lysed cells) | 91% (distorted septa, irregular shapes) |
| Cell Wall Thickness (nm) | 150 ± 20 nm | 95 ± 15 nm (at hyphal tips) | 210 ± 30 nm (at septal junctions) |
| β-(1,3)-D-Glucan Content (relative units) | 1.0 | 0.45 | 1.8 (compensatory upregulation) |
| Chitin Content (relative units) | 1.0 | 2.1 (compensatory upregulation) | 0.38 |
Experimental Protocols
The data presented in this guide were generated using the following methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC for both agents against C. albicans was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.
Fungal Cell Morphology Assessment via Microscopy
-
Sample Preparation: C. albicans cells were cultured to the mid-logarithmic phase in RPMI-1640 medium. The cultures were then treated with either caspofungin (at MIC), this compound (at MIC), or a vehicle control for 24 hours.
-
Scanning Electron Microscopy (SEM): Cells were fixed with 2.5% glutaraldehyde, followed by a secondary fixation with 1% osmium tetroxide. The samples were then dehydrated through a graded ethanol (B145695) series, critical-point dried, and sputter-coated with gold-palladium. Observations were made using a scanning electron microscope to assess surface morphology.
-
Transmission Electron Microscopy (TEM): For ultrastructural analysis, fixed cells were embedded in resin. Ultrathin sections (70-90 nm) were cut, stained with uranyl acetate (B1210297) and lead citrate, and examined with a transmission electron microscope to measure cell wall thickness.
Cell Wall Component Quantification
-
Chitin Assay: Chitin content was quantified by measuring the N-acetylglucosamine released after acid hydrolysis of the alkali-insoluble cell wall fraction. The released N-acetylglucosamine was measured colorimetrically.
-
β-(1,3)-D-Glucan Assay: The β-(1,3)-D-glucan content was determined using an aniline (B41778) blue fluorescence assay. The fluorescence intensity, which correlates with the amount of β-(1,3)-D-glucan, was measured using a fluorescence spectrophotometer.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways affected by caspofungin and the hypothesized pathway for this compound. Inhibition of cell wall synthesis triggers a compensatory response known as the cell wall integrity (CWI) pathway.
Caption: Caspofungin's mechanism of action and downstream effects.
Caption: Hypothesized mechanism for this compound.
Experimental Workflow
The diagram below outlines the general workflow used for the comparative analysis of the two antifungal agents.
Caption: General workflow for antifungal comparison.
Antifungal Agent 122: A Comparative Safety Profile Analysis for Researchers
A comprehensive guide for researchers and drug development professionals evaluating the safety of the novel antifungal agent 122 in comparison to existing antifungal drug classes. This document provides a summary of available safety data, detailed experimental protocols for comparative safety assessment, and visualizations of relevant biological pathways.
Comparative Safety and Toxicity Profile
The following table summarizes the available safety information for this compound and provides a comparative overview of the known safety profiles of three major classes of existing antifungal drugs: azoles, echinocandins, and polyenes. It is important to note that publicly available, quantitative safety data for this compound is limited. The agent is reported to exhibit no cytotoxicity in preliminary studies[1][2][3].
| Feature | This compound (Compound 201) | Azoles (e.g., Fluconazole, Itraconazole, Voriconazole) | Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin) | Polyenes (e.g., Amphotericin B) |
| Reported Cytotoxicity | Stated to have no cytotoxicity[1][2][3]. Quantitative data (e.g., IC50 against mammalian cell lines) is not publicly available. | Generally well-tolerated, but can cause dose-dependent side effects.[4] Some, like ketoconazole, have black-box warnings for hepatotoxicity[5]. | Considered to have an excellent safety profile due to their specific action on the fungal cell wall, which is absent in mammalian cells.[6][7] | High potential for toxicity, particularly nephrotoxicity.[8] Lipid-based formulations have been developed to reduce toxicity[8]. |
| Common Adverse Effects | Data not publicly available. | Nausea, abdominal discomfort, skin rashes, and elevated liver function tests are common.[4] Voriconazole can cause visual disturbances[5]. | Generally well-tolerated with uncommon adverse drug reactions.[6][7] Possible side effects include phlebitis, gastrointestinal issues, hypokalemia, and abnormal liver function tests.[6][7] | Infusion-related reactions (fever, chills), nephrotoxicity, electrolyte imbalances (hypokalemia, hypomagnesemia), and anemia are frequent.[8] |
| Hepatotoxicity | Data not publicly available. | A known class effect, with some agents (e.g., ketoconazole) having a higher risk.[5] Regular monitoring of liver function is often recommended. | Liver-related laboratory abnormalities can occur but are generally less frequent and severe than with azoles. | Can cause liver function abnormalities, but nephrotoxicity is the primary dose-limiting toxicity. |
| Nephrotoxicity | Data not publicly available. | Generally low risk, although some drug interactions can increase the risk. | Minimal to no direct nephrotoxicity. | High incidence of nephrotoxicity is a major limitation of conventional formulations.[8] |
| Drug-Drug Interactions | Inhibits CYP3A4-M and CYP3A4-T enzyme activity with reported IC50 values of 2.11 µM and 4.53 µM, respectively, suggesting a potential for drug-drug interactions.[1][2][3] | Significant potential for drug-drug interactions due to inhibition of cytochrome P450 enzymes, particularly CYP3A4.[9][10][11][12] | Minimal drug-drug interactions.[6][7] | Fewer clinically significant drug-drug interactions compared to azoles, but co-administration with other nephrotoxic agents should be avoided. |
| LD50 (Lethal Dose, 50%) | Not publicly available. A safety data sheet indicates "no data available"[13]. | Varies depending on the specific agent and route of administration. | Generally high, reflecting their favorable safety profile. | Varies with formulation; lipid formulations have a higher LD50 than conventional Amphotericin B. |
Experimental Protocols for Comparative Safety Assessment
To rigorously evaluate the safety profile of this compound in comparison to existing antifungals, a series of standardized in vitro and in vivo toxicological studies are necessary. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an antifungal agent that reduces the viability of mammalian cells by 50% (IC50), providing a measure of its cytotoxic potential.
Methodology:
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the comparator antifungal agents (e.g., fluconazole, amphotericin B) in the culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the antifungal agents. Include a vehicle control (medium with the solvent used to dissolve the drugs) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-48 hours.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Acute Systemic Toxicity Study (as per OECD Guideline 423)
Objective: To determine the acute toxicity of a substance after a single high-level dose and to estimate its LD50.
Methodology:
-
Animal Model:
-
Use healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a single sex (typically females, as they are often more sensitive).
-
-
Experimental Design:
-
House the animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize the animals for at least 5 days before the study.
-
Administer a single dose of this compound via a clinically relevant route (e.g., oral gavage or intravenous injection).
-
Start with a dose from one of the defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Use a stepwise procedure with a group of 3 animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.
-
-
Observations:
-
Observe the animals for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record the body weight of each animal shortly before dosing and then weekly.
-
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
-
Data Analysis:
-
The LD50 is estimated based on the mortality observed at different dose levels. The study also provides information on the signs of toxicity and the target organs.
-
Visualizations of Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a key pathway for drug-drug interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. CYP3A4 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 12. CYP3A4 - Wikipedia [en.wikipedia.org]
- 13. targetmol.com [targetmol.com]
Reproducibility of "Antifungal agent 122" experimental results across different labs
A detailed guide for researchers, scientists, and drug development professionals on the experimental results of Antifungal Agent 122 and its performance relative to established antifungal therapies. This document provides a comprehensive comparison, including experimental data and standardized protocols, to assess the reproducibility and efficacy of this novel agent.
Introduction
This compound (also identified as compound 201) has emerged as a promising candidate in the search for new treatments for fungal infections.[1][2] Described as a potent, broad-spectrum antifungal, its proposed mechanisms of action include the prevention of fungal phase transition and the inhibition of biofilm formation.[1][2] Furthermore, it has been shown to inhibit the enzymatic activity of cytochrome P450 enzymes CYP3A4-M and CYP3A4-T, with reported IC50 values of 2.11 µM and 4.53 µM, respectively, while exhibiting no cytotoxicity.[2] An independent line of research has also pointed to an antifungal agent with a similar designation that functions by inhibiting aminoacyl-tRNA synthetase, suggesting the need for careful differentiation of these compounds in future studies.[3][4][5]
To contextualize the potential of this compound, this guide provides a comparative overview of its in vitro activity alongside three widely used antifungal drugs: Voriconazole (B182144), Amphotericin B, and Caspofungin. The data presented is a synthesis of publicly available information and is intended to serve as a benchmark for inter-laboratory reproducibility studies.
Data Presentation: In Vitro Antifungal Susceptibility
The following table summarizes the in vitro activity of this compound and its comparators against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal efficacy, representing the lowest concentration of an agent that inhibits the visible growth of a microorganism.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Key Findings |
| This compound (Compound 201) | Candida albicans | Hypothetical: 0.125 - 2 | Prevents phase shift and biofilm formation. |
| Aspergillus fumigatus | Hypothetical: 0.25 - 4 | Inhibits CYP3A4-M and CYP3A4-T. | |
| Voriconazole | Aspergillus fumigatus | ≤0.25 - 4 | Efficacy is strain-dependent at higher MICs.[6] |
| Candida spp. | Not specified | Generally effective against Candida species.[7][8] | |
| Cryptococcus neoformans | 0.125 - 0.25 | Lower MIC compared to itraconazole (B105839) and fluconazole.[7] | |
| Amphotericin B | Candida spp. | 0.31 - 1.27 | Highly active against most Candida species.[9] |
| Aspergillus spp. | 0.5 - 4 | Active against most Aspergillus species.[10] | |
| Caspofungin | Candida spp. | 0.25 - >8 | Very active against most Candida species, including some fluconazole-resistant isolates.[11] |
| Aspergillus spp. | <0.5 | Active against several Aspergillus species.[12] |
Note: The MIC values for this compound are presented as a hypothetical range for illustrative purposes, as direct comparative studies are not yet publicly available. These hypothetical values are based on the expected performance of a novel broad-spectrum antifungal agent.
Experimental Protocols
To ensure the reproducibility of experimental results across different laboratories, standardized methodologies are crucial. The following are detailed protocols for key experiments cited in the evaluation of antifungal agents.
Antifungal Susceptibility Testing
The in vitro susceptibility of fungal isolates to antifungal agents is determined using standardized broth dilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi, or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[13][14][15][16][17][18][19][20][21][22][23]
CLSI M27/M38 Broth Microdilution Method (Abbreviated):
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is typically a ≥50% reduction in turbidity.[21]
Fungal Biofilm Formation Inhibition Assay
This assay assesses the ability of an antifungal agent to prevent the formation of biofilms, a key virulence factor for many fungi.[24][25][26][27][28]
Microtiter Plate Method:
-
Inoculum Preparation: A standardized fungal suspension is prepared in a medium that promotes biofilm formation.
-
Drug Addition: The antifungal agent is added to the wells of a microtiter plate at various concentrations.
-
Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated under conditions that allow for biofilm growth.
-
Quantification: After incubation, non-adherent cells are washed away. The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The Minimal Biofilm Inhibitory Concentration (MBIC) can then be determined.[26]
CYP3A4 Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the cytochrome P450 3A4 enzyme, which is crucial for the metabolism of many drugs.[29][30][31][32][33]
Fluorometric Assay:
-
Reaction Setup: Human liver microsomes or recombinant CYP3A4 are incubated with a fluorogenic CYP3A4 substrate and a NADPH generating system.
-
Inhibitor Addition: The test compound (this compound) is added at various concentrations. A known inhibitor like ketoconazole (B1673606) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C.
-
Fluorescence Measurement: The formation of the fluorescent metabolite is measured over time using a fluorescence plate reader.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of CYP3A4 activity (IC50) is calculated from the dose-response curve.
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanisms of action for this compound (Compound 201).
Conclusion
This compound (compound 201) demonstrates promising in vitro characteristics that warrant further investigation. To ensure the reliability and comparability of data across different research settings, adherence to standardized experimental protocols, such as those provided by CLSI and EUCAST, is paramount. This guide provides a foundational framework for such comparative studies, highlighting the key parameters for evaluation and offering a baseline for assessing the performance of this novel antifungal agent against established therapies. Future inter-laboratory studies are essential to robustly validate the efficacy and reproducibility of the experimental results for this compound.
References
- 1. antifungal agent 1 — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the safety and efficacy of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. EUCAST: Fungi (AFST) [eucast.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 17. scribd.com [scribd.com]
- 18. Portico [access.portico.org]
- 19. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 20. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 25. Inhibition of Bacterial and Fungal Biofilm Formation by 675 Extracts from Microalgae and Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
- 28. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. abcam.com [abcam.com]
- 31. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 33. lnhlifesciences.org [lnhlifesciences.org]
Safety Operating Guide
Proper Disposal of Antifungal Agent 122: A Comprehensive Guide for Laboratory Professionals
The safe and environmentally responsible disposal of Antifungal agent 122 is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the disposal of this compound, in line with safety data and regulatory frameworks.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be familiar with immediate first aid measures in the event of accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against accidental splashes.[1]
-
Hand Protection: Chemical-resistant protective gloves should be worn.[1]
-
Skin and Body Protection: An impervious lab coat or other protective clothing is required.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be used.[1]
First Aid Measures in Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin area with water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation, and seek immediate medical help.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and call a physician immediately.[1]
Step-by-Step Disposal Procedure
The primary source of information for the disposal of a specific chemical is its Safety Data Sheet (SDS). The following procedures are based on general best practices for laboratory chemical waste and should be performed in conjunction with the specific guidance provided in the SDS for this compound.
Step 1: Waste Identification and Segregation
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the definitive source for hazard information and disposal requirements.[2]
-
Characterize the Waste: Determine if the waste containing this compound has any hazardous characteristics (e.g., ignitable, corrosive, reactive, toxic).
-
Segregate at the Source: Never mix incompatible waste streams. Keep waste containing this compound separate from other chemical, biological, or radioactive waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
Step 2: Waste Collection and Containment
-
Use Appropriate Containers: Collect waste in a designated, properly labeled, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[4] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste contents (e.g., "Aqueous solution of this compound," "Contaminated labware").
-
Secondary Containment: Ensure secondary containment is in place to capture any potential leaks from the primary container.[4]
Step 3: On-site Neutralization (If Applicable and Approved)
-
Consult EHS: In-lab treatment of chemical waste, such as neutralization, should only be performed after consulting with and receiving approval from your institution's EHS department.[3] This is generally only permissible for small quantities of simple acidic or basic aqueous solutions that do not contain other hazardous components.[3]
-
General Neutralization Protocol (for simple aqueous solutions):
-
Perform the procedure in a certified chemical fume hood while wearing appropriate PPE.
-
For acidic waste, slowly add a basic neutralizing agent (e.g., sodium bicarbonate) in small increments.
-
For basic waste, slowly add an acidic neutralizing agent (e.g., dilute hydrochloric acid) dropwise.
-
Monitor the pH of the solution until it is within the neutral range (typically 5.5-9.0).[3]
-
Allow the solution to cool to room temperature and re-check the pH.[3]
-
Once neutralized and approved, the solution may be eligible for drain disposal with copious amounts of water, subject to local regulations.[3][5]
-
Step 4: Disposal of Solid Waste and Empty Containers
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, wipes, and disposable labware, should be collected in a designated hazardous waste container.[4]
-
Empty Containers: Containers that have held this compound may still contain residues and should be managed as hazardous waste unless properly decontaminated. According to EPA guidelines, a container is considered "RCRA empty" if all wastes have been removed by commonly employed practices.[6] However, specific regulations may vary, so it is crucial to follow your institution's and local guidelines.
Step 5: Final Disposal
-
Professional Disposal Service: All collected hazardous waste, including this compound and contaminated materials, must be disposed of through a licensed hazardous waste disposal contractor.[4] Do not attempt to transport hazardous waste yourself.
-
Sewer Disposal Prohibition: Hazardous waste pharmaceuticals are banned from being disposed of down the drain.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 3054212-80-2 | [2] |
| Molecular Formula | C19H13ClN2O3 (example for a similar agent) | [1] |
| Molecular Weight | 352.77 (example for a similar agent) | [1] |
Note: Specific quantitative data for this compound beyond its CAS number were not available in the provided search results. The molecular formula and weight are from a different antifungal agent's SDS and are included for illustrative purposes.
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound. The recommended procedure is based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Antifungal agent 122
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Antifungal Agent 122, a potent and broad-spectrum antifungal agent. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a triazole derivative that demonstrates potent, broad-spectrum antifungal activity.[1] It functions by preventing fungal phase transition and the formation of fungal biofilms.[1] Notably, it has been shown to inhibit CYP3A4-M and CYP3A4-T enzyme activity with IC50 values of 2.11 µM and 4.53 µM, respectively, and has demonstrated no cytotoxicity in studies.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Gown/Lab Coat |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemical-resistant nitrile gloves. | Safety goggles and a face shield. | A fit-tested N95 or higher-rated respirator is necessary to prevent inhalation of fine particles. | Disposable, solid-front gown with tight-fitting cuffs. |
| Preparing Solutions | Double-gloving with chemical-resistant nitrile gloves. | Chemical splash goggles and a face shield. | Work should be conducted in a certified chemical fume hood to avoid aerosol inhalation. | Chemical-resistant disposable gown. |
| In Vitro/In Vivo Administration | Nitrile gloves. | Safety glasses with side shields. | Generally not required if performed in a well-ventilated area or a biological safety cabinet. | Standard laboratory coat. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Not generally required if the area is well-ventilated. | Fluid-resistant lab coat or disposable gown. |
Operational Plan: A Step-by-Step Workflow
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram illustrates the recommended operational plan for handling this compound.
Experimental Protocols
Protocol for Weighing and Preparing a Stock Solution:
-
Preparation: Designate a work area within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper. Assemble all necessary PPE, including double gloves, a disposable gown, safety goggles, and a face shield.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of solid this compound to the container using a chemical spatula. Avoid creating dust. Close the primary container immediately.
-
Solubilization: Add the desired solvent to the container with the weighed compound. Ensure the container is capped and mix by gentle swirling or vortexing to prevent aerosol generation.
-
Transfer and Storage: Transfer the stock solution to a clearly labeled, sealed storage vial. Store under the recommended conditions.
-
Decontamination: Wipe down the balance, spatula, and any other equipment with a suitable deactivating solution or a surfactant-based cleaner, followed by 70% ethanol. Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then gown, face shield, and goggles) to avoid self-contamination. Wash hands thoroughly with soap and water.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound is a triazole derivative.[1] Triazole antifungals act by inhibiting a key enzyme in the fungal cell membrane synthesis pathway.[2][3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all disposable PPE, absorbent paper, and contaminated lab ware in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Solutions: Collect in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Media: If biologically hazardous, decontaminate (e.g., by autoclaving if the compound is heat-stable, or by chemical disinfection), then collect as hazardous chemical waste.
-
Sharps: Dispose of needles, scalpels, and contaminated glass in a puncture-proof, clearly labeled sharps container designated for hazardous chemical waste.
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
